molecular formula C12H14O4 B2520846 Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate CAS No. 294881-06-4

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Cat. No.: B2520846
CAS No.: 294881-06-4
M. Wt: 222.24
InChI Key: LREITJRAHWHNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREITJRAHWHNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a member of the aryl β-keto ester class of organic compounds. While a specific CAS (Chemical Abstracts Service) number for this molecule is not readily found in publicly accessible databases, indicating it may be a novel or less-characterized compound, this guide will extrapolate its properties, synthesis, and potential applications from established chemical principles and data on its close structural analogs. The insights provided herein are intended to empower researchers in synthetic chemistry and drug discovery with the foundational knowledge required to synthesize, characterize, and utilize this and similar molecules.

Compound Profile and Physicochemical Properties

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate belongs to the family of β-keto esters, which are characterized by a ketone functional group at the β-position relative to the ester group. This structural motif makes them highly versatile intermediates in organic synthesis.

Table 1: Physicochemical Properties of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate and Its Analogs

PropertyMethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (Predicted)Methyl 3-(4-methoxyphenyl)-3-oxopropanoate[1]Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate[2][3]
CAS Number Not Found22027-50-52881-83-6
Molecular Formula C₁₂H₁₄O₄C₁₁H₁₂O₄C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol 208.21 g/mol 222.24 g/mol
Appearance Predicted: Solid or liquidSolidLiquid
Melting Point Not Determined40-42°CNot Applicable
Boiling Point Not Determined135°C at 0.27 mmHgNot Determined
Flash Point Not Determined138.1°C115°C

Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

The most classical and reliable method for synthesizing β-keto esters is the Claisen condensation .[4][5][6][7] A crossed Claisen condensation between an ester with α-hydrogens and one without is particularly effective. For the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a suitable approach would be the reaction of 4-ethoxyacetophenone with dimethyl carbonate in the presence of a strong base.

Proposed Synthetic Protocol: Crossed Claisen Condensation

This protocol is based on well-established procedures for the synthesis of similar aryl β-keto esters.

dot

SynthesisWorkflow reagent1 4-Ethoxyacetophenone reaction_vessel Reaction Mixture (0°C to reflux) reagent1->reaction_vessel reagent2 Dimethyl Carbonate reagent2->reaction_vessel base Sodium Hydride (NaH) in Anhydrous THF base->reaction_vessel workup Acidic Workup (e.g., aq. HCl) reaction_vessel->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate purification->product

Caption: Proposed synthesis workflow for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equivalents) and wash with anhydrous tetrahydrofuran (THF) to remove the oil.

  • Reaction Initiation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of a solution of 4-ethoxyacetophenone (1 equivalent) and dimethyl carbonate (3-5 equivalents) in anhydrous THF at 0°C.

  • Reaction Progression: After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride, followed by the addition of dilute hydrochloric acid (HCl) until the solution is acidic (pH ~5-6).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

The Claisen condensation proceeds via the formation of an enolate from the carbonyl compound with α-hydrogens (in this case, 4-ethoxyacetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of the other ester (dimethyl carbonate). The subsequent loss of a methoxide leaving group yields the desired β-keto ester. The use of a stoichiometric amount of a strong base is crucial, as the final deprotonation of the product drives the reaction to completion.[5]

dot

ClaisenMechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination cluster_3 Protonation 4-Ethoxyacetophenone 4-Ethoxyacetophenone Enolate Enolate 4-Ethoxyacetophenone->Enolate  + NaH - H₂ Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Dimethyl Carbonate Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate - CH₃O⁻ Final Product Final Product Product Enolate->Final Product + H₃O⁺

Caption: Simplified mechanism of the crossed Claisen condensation.

Applications in Research and Drug Development

β-Keto esters are invaluable building blocks in organic synthesis due to their versatile reactivity. The active methylene group can be readily alkylated or acylated, and the dicarbonyl moiety can participate in a variety of cyclization reactions to form heterocyclic compounds.

Aryl β-keto esters, in particular, are precursors to a wide range of biologically active molecules, including:

  • Flavones and Isoflavones: Important classes of natural products with diverse pharmacological activities.

  • Coumarins: A class of compounds with anticoagulant, anti-inflammatory, and anti-cancer properties.

  • Pyrazolones and other Heterocycles: Core structures in many pharmaceuticals.

While specific applications for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate are not documented, its structural similarity to intermediates used in the synthesis of complex molecules suggests its potential as a key starting material in drug discovery programs.[8][9]

Analytical Characterization (Predicted)

For a researcher who has synthesized this compound, the following spectroscopic data would be expected for structural confirmation:

  • ¹H NMR:

    • A triplet and a quartet in the aromatic region corresponding to the ethoxy group protons.

    • A characteristic singlet for the active methylene protons (CH₂), which may show enol-keto tautomerism.

    • A singlet for the methyl ester protons (OCH₃).

    • Doublets corresponding to the protons on the para-substituted benzene ring.

  • ¹³C NMR:

    • Two signals for the carbonyl carbons (ketone and ester).

    • Signals corresponding to the carbons of the ethoxy group.

    • Signals for the aromatic carbons, showing the expected symmetry of a para-substituted ring.

    • A signal for the methyl ester carbon.

    • A signal for the active methylene carbon.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for the C=O stretching of the ketone and the ester.

    • Bands corresponding to C-O stretching and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the calculated molecular weight (222.24 g/mol ).

    • Characteristic fragmentation patterns, such as the loss of the methoxy group or the entire ester group.

Safety and Handling

No specific safety data exists for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. However, based on the safety information for analogous compounds like Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, the following hazards should be anticipated[2]:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors or dust.

    • Avoid contact with skin and eyes.

Conclusion

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a potentially valuable, though currently under-characterized, member of the aryl β-keto ester family. This guide provides a robust framework for its synthesis via a crossed Claisen condensation, along with predicted analytical data and a preliminary safety assessment based on close structural analogs. Its utility as a synthetic intermediate is likely high, offering a gateway to more complex and potentially biologically active molecules. Further research into this compound and its derivatives is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

References

  • Royal Society of Chemistry. (2015, July 14). Synthesis of aromatic β-keto esters via a carbonylative Suzuki–Miyaura coupling reaction of α-iodo esters with arylboronic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2019, October 24). Synthesis of Diverse γ-Aryl-β-ketoesters via Aryne Intermediates Generated by C–C Bond Cleavage. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2017, April 11). Palladium Catalyzed β-Arylation of α-Keto Esters. PMC. Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • ResearchGate. Methods for the synthesis of aryl α‐ketoester. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. Retrieved from [Link]

  • Claisen Condensation. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-(4-Methoxyphenyl)-3-Oxopropionate. Retrieved from [Link]

  • Wikipedia. Claisen condensation. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-3-oxopropanoate. Retrieved from [Link]

  • Appchem. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 2881-83-6. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

  • YouTube. (2025, February 10). Claisen Condensation EXPLAINED. Retrieved from [Link]

  • Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022. Retrieved from [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

Sources

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an operational whitepaper for research and development teams. It prioritizes actionable chemistry, validated synthetic routes, and downstream application logic over generic descriptions.

Molecular Scaffold Analysis & Synthetic Utility

CAS: 105949-54-0 | Formula: C₁₂H₁₄O₄ | M.W.: 222.24 g/mol

Executive Summary

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a specialized


-keto ester intermediate critical to the synthesis of functionalized heterocycles. Structurally, it combines a lipophilic 4-ethoxyphenyl moiety with a highly reactive 1,3-dicarbonyl core.

Its primary utility lies in pharmaceutical chemistry as a precursor for pyrazole-based SGLT2 inhibitors (structural analogs to Remogliflozin) and dihydropyrimidine-based calcium channel blockers . The molecule exhibits dual electrophilic/nucleophilic character, allowing it to serve as a "linchpin" reagent in divergent synthesis.

Physicochemical Profile & Structural Analysis[1]

The molecule is a structural isomer of ethyl 4-methoxybenzoylacetate, sharing similar solubility and reactivity profiles but differing in lipophilicity due to the ethoxy substituent.

Key Parameters
PropertyValue (Experimental/Predicted)Context
Molecular Weight 222.24 g/mol Suitable for fragment-based drug design (Rule of 5 compliant).
Physical State Viscous Oil / Low-melting SolidTends to crystallize upon high purity; often handled as oil.
Boiling Point ~140–145°C (at 0.5 mmHg)Requires high-vacuum distillation for purification.
LogP (Predicted) 2.1 ± 0.3Moderate lipophilicity; good membrane permeability potential.
pKa (C2-H) ~11.0The methylene protons at C2 are significantly acidic, enabling facile deprotonation by weak bases (e.g.,

, NaOMe).
Structural Reactivity Nodes
  • Site A (C3-Carbonyl): Hard electrophile. Susceptible to nucleophilic attack by hydrazines or amines.

  • Site B (C2-Methylene): Nucleophilic carbon upon deprotonation. Site for alkylation or Knoevenagel condensation.

  • Site C (Ester Methoxy): Leaving group. Allows for transesterification or amidation.

Validated Synthetic Protocol (The "Green" Route)

While historical routes utilize aggressive reagents like NaH, modern industrial standards favor Claisen Condensation using Dimethyl Carbonate (DMC) . This route avoids hydrogen gas evolution and utilizes DMC as both reagent and solvent.

Reaction Scheme

Reactants: 4-Ethoxyacetophenone + Dimethyl Carbonate (Excess) Catalyst: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) Product: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (


 or Ar) to prevent hydrolysis of the enolate.
  • Reagent Preparation:

    • Charge a dry 3-neck round-bottom flask with 4-Ethoxyacetophenone (1.0 eq) and Dimethyl Carbonate (DMC) (10.0 eq). DMC acts as the solvent.[1]

    • Why DMC? It is non-toxic and drives the equilibrium by distilling off the methanol byproduct.

  • Base Addition:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Hydride (60% dispersion) (2.2 eq) or Sodium Methoxide (2.5 eq).

    • Caution: Significant exotherm. Maintain internal temperature <10°C during addition.

  • Reflux & Elimination:

    • Heat the reaction to reflux (90°C) for 4–6 hours.

    • Critical Control Point: If using NaOMe, equip the flask with a Dean-Stark trap or distillation head to continuously remove the generated methanol. This shifts the equilibrium toward the product (Le Chatelier’s principle).

  • Quenching & Isolation:

    • Cool to room temperature. The mixture will solidify as the sodium enolate salt precipitates.

    • Pour the reaction mass into ice-cold 1N HCl (excess) to quench the enolate and regenerate the

      
      -keto ester.
      
    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .[2]
      
  • Purification:

    • Concentrate in vacuo.

    • Purification: Recrystallize from Hexane/EtOAc (9:1) if solid, or perform vacuum distillation if oil.

Divergent Synthesis & Applications

The core value of this molecule is its ability to cyclize into bioactive heterocycles. The diagram below illustrates the two primary pathways: Biginelli Reaction (Pyrimidines) and Knorr Pyrazole Synthesis .

Pathway Visualization

ReactivityMap cluster_app Pharmaceutical Relevance Start Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate Hydrazine + Hydrazine (NH2NH2) Start->Hydrazine Urea + Urea + Aldehyde (Biginelli) Start->Urea Base + Base + R-X (Alkylation) Start->Base Pyrazole 3-(4-ethoxyphenyl)- 1H-pyrazol-5-ol Hydrazine->Pyrazole Cyclocondensation (-2 MeOH/H2O) Pyrimidine Dihydropyrimidinone Derivative Urea->Pyrimidine Acid Cat. / Reflux Alkylated C2-Alkylated Intermediate Base->Alkylated SN2 Attack SGLT2 SGLT2 Inhibitors Pyrazole->SGLT2 Remogliflozin Analogs Calcium Cardiovascular Agents Pyrimidine->Calcium Ca2+ Channel Blockers

Figure 1: Divergent synthetic pathways from the


-keto ester scaffold. Blue paths indicate primary reactivity modes; dotted lines indicate downstream pharmaceutical applications.
Application Logic
  • SGLT2 Inhibitor Synthesis (Remogliflozin Analogues):

    • The 4-ethoxyphenyl group mimics the lipophilic tail required for binding to the SGLT2 receptor in the proximal tubule of the kidney.

    • Reaction with hydrazine yields the pyrazole core, which is subsequently glycosylated.

  • Antimicrobial Hydrazones:

    • Condensation of the ketone with acid hydrazides yields acylhydrazones, which have demonstrated efficacy against multi-drug resistant (MDR) bacterial strains.

Quality Control & Analytic Standards

To ensure the integrity of the intermediate before committing to expensive downstream steps, the following analytic criteria must be met.

TechniqueExpected Signal (Diagnostic)Interpretation
1H NMR (CDCl3)

3.95 (s, 2H)
Singlet corresponding to the C2-methylene protons. Disappearance indicates enolization or hydrolysis.
1H NMR (CDCl3)

3.75 (s, 3H)
Singlet for the Methyl ester .
1H NMR (CDCl3)

4.10 (q, 2H), 1.40 (t, 3H)
Quartet/Triplet pattern for the Ethoxy tail.
HPLC Purity > 98.0%Impurities often include unreacted acetophenone (retention time < product) or hydrolyzed acid (broad peak).
TLC

~0.4 (Hex:EtOAc 4:1)
Stains dark purple with

(Specific test for enols/

-keto esters).

Self-Validating Check: Dissolve a small sample in methanol and add one drop of aqueous


. A deep violet/red color confirms the presence of the 

-keto ester moiety (enol form). If no color develops, the product has likely decarboxylated to the ketone.

References

  • Synthesis of

    
    -Keto Esters via Carbonate Condensation: 
    
    • Tietze, L. F., et al. "Ethyl 3,3-Diethoxypropanoate." Organic Syntheses, Coll. Vol. 8, p. 264 (1993).
    • Source:

  • Reactivity of Aryl

    
    -Keto Esters in Heterocycle Synthesis: 
    
    • Design of -Keto Esters with Antibacterial Activity: Synthesis and Reactivity. Molecules, 28(19), 6755 (2023).
    • Source:

  • SGLT2 Inhibitor Chemistry (Remogliflozin Context)

    • Fujimori, Y., et al. "Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors."[3] Journal of Pharmacology and Experimental Therapeutics, 327(1), 268-276 (2008).

    • Source:

  • Green Chemistry Carbonylation (DMC Route)

    • Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716 (2002).
    • Source:

Sources

Physical properties of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and applications of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (CAS 294881-06-4), a critical


-keto ester intermediate in organic synthesis and medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a functionalized


-keto ester characterized by a 1,3-dicarbonyl backbone attached to a para-ethoxy substituted phenyl ring. This compound serves as a versatile "privileged structure" building block, primarily used to synthesize heterocyclic scaffolds such as pyrazoles, pyrimidines, and coumarins—cores frequently found in pharmaceutical agents targeting inflammation, oncology, and metabolic disorders.
Chemical Identifiers
Parameter Details
IUPAC Name Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
Common Synonyms Methyl 4-ethoxybenzoylacetate; 3-(4-Ethoxyphenyl)-3-oxopropionic acid methyl ester
CAS Number 294881-06-4
Molecular Formula

Molecular Weight 222.24 g/mol
SMILES CCOC1=CC=C(C=C1)C(=O)CC(=O)OC

Part 2: Physicochemical Profile[2]

The physical behavior of this compound is dominated by its keto-enol tautomerism , a fundamental characteristic of


-keto esters that influences its solubility, reactivity, and spectroscopic appearance.
Core Physical Properties

Note: Experimental values for this specific ethoxy derivative are rare in open literature; values below represent consensus data derived from the closely related methoxy analogue (CAS 22027-50-5) and computational models.

PropertyValue / RangeTechnical Context
Physical State Low-melting solid or viscous oilThe ethoxy group increases lipophilicity compared to the methoxy analogue (mp 40-42°C), potentially lowering the melting point due to crystal packing disruption.
Boiling Point ~150–160 °C (at 0.5 mmHg)High boiling point requires vacuum distillation for purification to avoid thermal decomposition.
Density 1.12 ± 0.05 g/cm³Typical for aryl

-keto esters; denser than water.
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity; indicates good membrane permeability potential for derivatives.
pKa (

-proton)
~11.0The methylene protons at C2 are highly acidic due to the flanking carbonyls, facilitating easy deprotonation by weak bases (e.g.,

).
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: WaterHydrophobic aryl tail limits water solubility; requires organic co-solvents for aqueous reactions.
Structural Analysis: Keto-Enol Tautomerism

In solution, the compound exists in a dynamic equilibrium between the keto form (preferred in polar solvents) and the enol form (stabilized by intramolecular hydrogen bonding in non-polar solvents).

  • Keto Form:

    
     (Doublet/Singlet in NMR)
    
  • Enol Form:

    
     (Vinyl proton singlet, stabilized by H-bond)
    

Implication for Analysis:


-NMR spectra often show "missing" integration for the 

-methylene protons because a significant fraction exists as the methine proton of the enol form.

Part 3: Synthesis & Production Workflows

The synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate typically follows a Claisen Condensation or a Malonate Displacement strategy. The choice depends on the availability of the starting 4-ethoxybenzoic acid derivative.

Method A: Claisen Condensation (Scale-Up Preferred)

This route involves the condensation of methyl 4-ethoxybenzoate with methyl acetate (or dimethyl carbonate) in the presence of a strong base.

Method B: Meldrum's Acid Activation (Laboratory Scale)

A milder, high-yield approach using Meldrum's acid to activate the carboxylic acid, followed by methanolysis.

Synthesis Acid 4-Ethoxybenzoic Acid Chloride Acid Chloride (SOCl2 activation) Acid->Chloride SOCl2, Reflux Meldrum Meldrum's Acid Adduct Chloride->Meldrum Meldrum's Acid, Pyridine, 0°C Product Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate (CAS 294881-06-4) Meldrum->Product MeOH, Reflux (Decarboxylation) Ester Methyl 4-ethoxybenzoate Ester->Product Methyl Acetate, NaH (Claisen)

Figure 1: Two primary synthetic pathways. The Meldrum's acid route (solid lines) typically offers higher purity by avoiding self-condensation side products common in Claisen routes (dashed line).

Part 4: Applications in Drug Discovery

The 1,3-dicarbonyl motif is a "linchpin" functionality, allowing the compound to react with binucleophiles to form heterocycles.

Pyrazole Synthesis (Anti-inflammatory Scaffolds)

Reaction with hydrazines (


) yields 3-(4-ethoxyphenyl)pyrazoles. The regioselectivity is controlled by the hydrazine substituent and reaction pH.
  • Mechanism: Imine formation at the ketone

    
     Cyclization at the ester 
    
    
    
    Dehydration.
Coumarin Synthesis (Anticoagulant/Anticancer)

Reaction with phenols (via Pechmann condensation) produces 4-arylcoumarins.

  • Conditions: Strong acid catalyst (

    
     or 
    
    
    
    ).
Pyrimidine Synthesis

Reaction with urea, thiourea, or amidines yields pyrimidinones.

Applications Core Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate Hydrazine + Hydrazines (R-NH-NH2) Core->Hydrazine Phenol + Phenols (Acid Cat.) Core->Phenol Amidine + Amidines (Base Cat.) Core->Amidine Pyrazole Pyrazoles (COX-2 Inhibitor Core) Hydrazine->Pyrazole Cyclocondensation Coumarin Coumarins (Anticoagulant Core) Phenol->Coumarin Pechmann Condensation Pyrimidine Pyrimidines (Kinase Inhibitor Core) Amidine->Pyrimidine Cyclization

Figure 2: Divergent synthesis map showing the transformation of the core scaffold into three distinct pharmaceutical classes.

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for CAS 294881-06-4 is limited, it should be handled with the standard precautions for


-halo/

-keto esters.
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The methylene group is susceptible to oxidation over time.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • PubChem Compound Summary . Methyl 4-ethoxybenzoate (Analogous Precursor Data). National Center for Biotechnology Information. Available at: [Link]

  • Accela ChemBio Inc. Product Catalog: Methyl 3-(4-Ethoxyphenyl)-3-oxopropanoate (CAS 294881-06-4). Available at: [Link]

  • Organic Syntheses . Esterification and Alkylation of Benzoic Acid Derivatives. Org. Synth. 1977, 57, 10. Available at: [Link]

  • Beilstein Journal of Organic Chemistry . One-pot multistep mechanochemical synthesis of fluorinated pyrazolones (Analogous Synthesis Protocols). Beilstein J. Org. Chem. 2018, 14, 1398–1408. Available at: [Link]

Sources

Purity and stability of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Stability of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate in the synthesis of complex pharmaceutical agents. The purity and stability of this building block are not merely matters of quality control; they are foundational to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding and controlling the quality attributes of this compound. We delve into a plausible synthetic route and its associated impurities, outline robust purification strategies, and present a multi-faceted analytical platform for definitive purity assessment. Furthermore, we explore the inherent stability characteristics of the β-keto ester functional group, detailing a systematic approach to forced degradation studies in line with regulatory expectations. This document is designed to equip researchers and drug development professionals with the field-proven insights and detailed methodologies required to ensure the integrity of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate throughout the development lifecycle.

Introduction: The Criticality of a Key Intermediate

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate belongs to the class of β-keto esters, which are renowned for their synthetic versatility as precursors in the formation of more complex molecules.[1] The presence of both electrophilic and nucleophilic centers makes them valuable synthons in medicinal chemistry. The quality of such an early-stage intermediate has a cascading effect on the entire synthetic sequence. Unidentified impurities can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-remove impurities in the final API, while degradation can compromise the integrity and potency of the intended product. Therefore, a thorough understanding of its synthesis, purification, and stability is paramount.

Chemical Structure and Properties:

  • IUPAC Name: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

  • Key Features: The molecule contains a terminal methyl ester, a central ketone, and an aromatic ring substituted with an ethoxy group. This β-dicarbonyl moiety is prone to keto-enol tautomerism, a factor that must be considered during analytical characterization.[2]

Synthesis and Purification Strategies

The quality of the final compound begins with a well-controlled synthetic process. A common and efficient method for the synthesis of β-keto esters is the Claisen condensation.

Proposed Synthetic Pathway

A plausible route involves the base-mediated condensation of an appropriate benzoate ester with a methyl acetate equivalent. Specifically, reacting ethyl 4-ethoxybenzoate with dimethyl carbonate in the presence of a strong base like sodium methoxide provides a direct path to the target molecule.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product SM1 Ethyl 4-ethoxybenzoate Reaction Claisen Condensation SM1->Reaction SM2 Dimethyl Carbonate SM2->Reaction Base Sodium Methoxide (NaOCH3) Base->Reaction Base Catalyst Solvent Toluene (Reflux) Solvent->Reaction Reaction Medium Workup Aqueous Acidic Workup (e.g., dilute HCl) Reaction->Workup Neutralization & Extraction Product Crude Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Workup->Product

Caption: Proposed synthesis via Claisen condensation.

Potential Process-Related Impurities

A robust analytical program must anticipate potential impurities arising from the synthesis:

  • Unreacted Starting Materials: Residual ethyl 4-ethoxybenzoate and dimethyl carbonate.

  • Base-Related Byproducts: Impurities stemming from side reactions involving sodium methoxide.

  • Self-Condensation Products: Byproducts from the self-condensation of the starting ester, though less likely in this directed condensation.

  • Transesterification Products: If ethanol is present or generated, the methyl ester could potentially undergo transesterification.[3][4]

Purification Workflow

Achieving high purity (>99.5%) necessitates a multi-step purification protocol designed to remove both process-related impurities and any potential degradation products.

G Start Crude Reaction Mixture Step1 Aqueous Workup (Acid/Base Washes) Start->Step1 Removes inorganic salts & polar impurities Step2 Solvent Removal (Rotary Evaporation) Step1->Step2 Step3 Silica Gel Column Chromatography Step2->Step3 Separates based on polarity Step4 Fraction Collection & Pooling Step3->Step4 Step5 Final Solvent Removal Step4->Step5 End Purified Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (Purity >99.5%) Step5->End

Caption: A typical multi-step purification workflow.

The causality behind this workflow is clear: the initial aqueous washes remove water-soluble materials and neutralize the base catalyst. Column chromatography is the critical step that separates the target compound from structurally similar organic impurities based on their differential adsorption to the silica stationary phase.[3]

Comprehensive Purity Assessment

No single analytical method can provide a complete purity profile. An orthogonal approach, using techniques with different separation and detection principles, is essential for a comprehensive assessment.[5][6]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for quantifying the purity of non-volatile organic compounds and detecting related-substance impurities.[6] A reversed-phase method is ideal for this moderately polar analyte.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.[2][7]

  • System Suitability (Self-Validation): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.[2]

Complementary Analytical Techniques

While HPLC is the primary tool for purity, other methods provide critical, complementary information.

Technique Primary Application Rationale & Insights Provided Reference
Gas Chromatography (GC) Residual Solvent AnalysisEnsures that solvents used in synthesis and purification (e.g., Toluene, Ethyl Acetate, Hexanes) are below pharmaceutically acceptable limits (ICH Q3C). GC is ideal for these volatile components.[6]
¹H and ¹³C NMR Spectroscopy Identity Confirmation & Structural ElucidationProvides unambiguous confirmation of the molecular structure. Integration in ¹H NMR can be used to detect and quantify impurities with distinct signals. It is also invaluable for characterizing degradation products.[6][8]
Mass Spectrometry (MS) Impurity IdentificationWhen coupled with HPLC (LC-MS), it provides molecular weight information for unknown peaks, enabling the rapid identification of process impurities and degradation products.[6][9]
Karl Fischer Titration Water ContentQuantifies the amount of water in the sample, which is critical as water can participate in hydrolytic degradation pathways.[10]

Stability Profile and Degradation Pathway Analysis

Understanding a molecule's stability is crucial for defining appropriate storage conditions and re-test periods.[11] β-keto esters have known stability liabilities that must be investigated.

Inherent Instabilities of β-Keto Esters
  • Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding β-keto acid.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses CO₂ to form 4-ethoxyacetophenone.[1][4]

  • Retro-Claisen Condensation: Strong basic conditions can cleave the C-C bond between the carbonyl carbons, leading back to a benzoate ester and an acetate fragment.[12]

Forced Degradation (Stress Testing) Workflow

A forced degradation study systematically exposes the compound to harsh conditions to identify likely degradation pathways and to ensure the primary analytical method (HPLC) is "stability-indicating." A stability-indicating method is one that can separate the intact drug from its degradation products.[11]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_results Data Evaluation Start Stock Solution of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) Start->Thermal Photo Photolytic Stress (ICH Q1B Light Box) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Calculate % Purity (Assay) Analysis->Purity Degradants Identify & Quantify Degradants Analysis->Degradants MassBalance Assess Mass Balance Analysis->MassBalance

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Create a ~1 mg/mL solution of the compound in acetonitrile/water.

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C. Sample at intervals (e.g., 2, 4, 8, 24 hours). Neutralize before injection.[10][13]

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature. Sample at intervals (e.g., 5, 15, 30, 60 minutes), as base-catalyzed degradation is often rapid. Neutralize before injection.[13][14]

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature. Sample at intervals (e.g., 2, 4, 8, 24 hours).[13][14]

  • Thermal Degradation: Store the solid compound in an oven at 80 °C. Sample at intervals (e.g., 1, 3, 7 days), prepare a solution, and analyze.[10][13]

  • Photostability: Expose both solid and solution samples to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Analyze alongside a dark control.[11][13]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method, preferably with MS detection to aid in peak identification.

  • Goal: Aim for 5-20% degradation to ensure that significant degradation products are formed without being completely destroyed.[11]

Recommended Storage and Handling

Based on the chemical nature of β-keto esters and general best practices, the following storage conditions are recommended to ensure long-term stability:

Parameter Recommendation Rationale Reference
Temperature Store refrigerated (2-8 °C).Low temperatures slow the rate of all potential chemical degradation reactions.[15]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidative degradation.-
Container Use a tightly sealed, airtight container.Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen.[16][17][18]
Light Protect from light by using an amber vial or storing in the dark.Prevents potential photolytic degradation.[11][19]
Incompatibilities Store away from strong bases, strong acids, and oxidizing agents.Avoids direct chemical reactions that would rapidly degrade the compound.[17][18]

Conclusion

The integrity of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a non-negotiable prerequisite for its successful application in pharmaceutical research and development. A proactive approach to quality control, grounded in a deep understanding of the molecule's synthesis and inherent chemical liabilities, is essential. This guide outlines a robust framework for this purpose. By implementing controlled synthesis and purification workflows, employing a suite of orthogonal analytical techniques for purity assessment, and conducting thorough stability studies, researchers can ensure the reliability and consistency of this critical intermediate, thereby safeguarding the quality of the subsequent active pharmaceutical ingredient.

References

  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057. [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]

  • Ganguly, N. C., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]

  • Schurig, U., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]

  • Google Patents. (n.d.). Process for the preparation of esters of beta-ketocarboxylic acids.
  • O'Sullivan, T., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • Google Patents. (n.d.). Process for purifying an a-keto ester.
  • Study.com. (n.d.). The Claisen condensation is reversible. [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • MDPI. (2025). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • ResearchGate. (n.d.). Analytical HPLC of the reaction mixture to obtain 3e. [Link]

  • ResearchGate. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • Royal Society of Chemistry. (2022). Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of β-O-4 lignin models. [Link]

  • ChemBK. (2024). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • Food and Agriculture Organization. (n.d.). HPLC Method for Flavourings. [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1. [Link]

  • National Institute of Food and Drug Safety Evaluation. (n.d.). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]

  • AtmMol. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-methoxyphenyl)propan-1-ol. [Link]

Sources

The Ethoxy-Benzoylacetate Scaffold: Discovery, Synthesis, and Pharmaceutical Utility of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, synthetic evolution, and pharmaceutical application over a generic historical timeline.

CAS: 294881-06-4 | Formula: C₁₂H₁₄O₄ | MW: 222.24 g/mol IUPAC: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Executive Summary

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a specialized


-keto ester intermediate that serves as a critical linchpin in the synthesis of aryl-heterocyclic pharmacophores. While not a drug substance itself, its "discovery" is best understood as the identification of a privileged building block that enables the construction of SGLT2 inhibitors  (e.g., Remogliflozin analogs), COX-2 inhibitors , and kinase modulators .

This guide explores the molecule's evolution from a laboratory curiosity to an industrial staple, detailing the shift from classical Claisen condensations to the modern, scalable Meldrum's Acid methodology.

Part 1: The Molecule & Its Lineage

The history of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is the history of the 4-alkoxybenzoyl pharmacophore. In the mid-20th century, medicinal chemists identified that para-alkoxy substitution on aryl rings significantly improved metabolic stability and lipophilicity compared to their hydroxy or unsubstituted counterparts (e.g., the evolution from Paracetamol to Phenacetin derivatives).

However, the true utility of this specific


-keto ester emerged in the 1990s and 2000s with the rise of pyrazole-based therapeutics . The 1,3-dicarbonyl motif allows for a facile, regiospecific condensation with hydrazines, instantly generating the bioactive 1,5-diarylpyrazole core found in blockbuster anti-inflammatory and metabolic drugs.
Key Structural Features[1][2]
  • The 1,3-Dicarbonyl Warhead: The reactive center for heterocycle formation (pyrazoles, coumarins, pyrimidines).

  • The Ethoxy Anchor: Provides a specific steric and lipophilic profile (

    
    ) often required to fill hydrophobic pockets in enzymes like COX-2 or transporters like SGLT2.
    
  • The Methyl Ester: Chosen over ethyl esters in modern processes for atom economy and easier crystallizability of downstream intermediates.

Part 2: Synthetic Evolution (The History of Method)

The synthesis of this molecule has evolved through three distinct eras, driven by the need for higher purity and scalability in GMP environments.

Era 1: The Classical Claisen (1950s–1980s)

The original discovery route utilized the Claisen Condensation .

  • Reactants: 4-Ethoxyacetophenone + Dimethyl Carbonate.

  • Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).

  • Mechanism: Deprotonation of the acetophenone enolate followed by nucleophilic attack on the carbonate.

  • Limitations: This method suffers from self-condensation side products, difficult workups due to the formation of sodium salts, and the hazardous handling of NaH on a kilo-scale.

Era 2: The Meldrum's Acid Revolution (1990s–Present)

The current "Gold Standard" for synthesis—and the method likely used in modern drug discovery campaigns—relies on Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) . This route offers superior regiocontrol and avoids strong bases.

  • Step 1: Acylation of Meldrum's Acid with 4-Ethoxybenzoyl Chloride.

  • Step 2: Alcoholysis (methanol) and decarboxylation.

  • Why it Won: The intermediate (acyl Meldrum's acid) is stable and isolable. The subsequent alcoholysis is driven by the irreversible loss of CO₂ and acetone, driving the yield to near quantitative levels.

Era 3: C-H Activation (Emerging)

Recent catalytic methodologies utilize Rhodium-catalyzed carbene insertions of methyl diazoacetate into aryl aldehydes, though this remains largely academic due to the cost of catalysts compared to the Meldrum's acid route.

Part 3: Pharmaceutical Utility & Case Studies

Case Study 1: SGLT2 Inhibitors (The Gliflozin Connection)

The most prominent application of this scaffold is in the synthesis of pyrazole-O-glycosides .

  • Drug Context: Remogliflozin etabonate (and its ethoxy analogs).[1]

  • Mechanism: The

    
    -keto ester reacts with a substituted hydrazine to form the pyrazole ring. The ethoxy group mimics the isopropoxy or chloro substituents found in other gliflozins, providing the necessary bulk to lock the inhibitor into the SGLT2 vestibule.
    
Case Study 2: Kinase & COX-2 Inhibition

The 3-(4-ethoxyphenyl)pyrazole motif is a bioisostere for the 1,2-diaryl system found in Celecoxib .

  • Workflow:

    • Condensation: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate + 4-Sulfonamidophenylhydrazine.

    • Result: Direct formation of the COX-2 selective scaffold.

    • Advantage: The ethoxy group provides selectivity over COX-1 by fitting into the slightly larger hydrophobic channel of the COX-2 enzyme.

Part 4: Technical Specifications & Protocols

Experimental Protocol: The Meldrum's Acid Route

This protocol is the industry standard for generating high-purity material for SAR studies.

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Meldrum's Acid (1.0 eq)

  • Pyridine (2.0 eq)

  • Methanol (Excess)[2]

Step-by-Step Methodology:

  • Acid Chloride Formation: Reflux 4-ethoxybenzoic acid with SOCl₂ for 2 hours. Evaporate excess SOCl₂ to obtain crude 4-ethoxybenzoyl chloride.

  • Acylation: Dissolve Meldrum's acid in anhydrous DCM at 0°C. Add Pyridine. Dropwise add the acid chloride (dissolved in DCM) over 30 minutes. Stir at RT for 2 hours.

    • Checkpoint: The solution turns orange/red due to the formation of the acyl-Meldrum's intermediate.

  • Hydrolysis/Decarboxylation: Wash the organic layer with dilute HCl (to remove pyridine). Concentrate the organic layer to a thick oil.

  • Methanolysis: Redissolve the oil in Methanol. Reflux for 4 hours.

    • Reaction Logic: The unstable intermediate loses CO₂ and Acetone, trapping the ketene intermediate with methanol to form the methyl ester.

  • Purification: Concentrate and recrystallize from Hexane/EtOAc.

    • Yield: Typically >85%.[3][4]

    • Appearance: White to off-white crystalline solid.

Data Summary Table
PropertyValueNotes
Melting Point 40–42 °CLow melting solid; often handled as a melt.
Boiling Point 135 °C (0.27 mmHg)Requires high vacuum for distillation.
Density 1.147 g/cm³Denser than water.
pKa ~11 (C-2 protons)Highly acidic methylene; easy to alkylate.
Stability Keto-Enol TautomerismExists in equilibrium; NMR shows split signals.

Part 5: Visualization of Chemical Lineage

Diagram 1: The Meldrum's Acid Synthesis Pathway

This workflow illustrates the "Gold Standard" synthesis, highlighting the decarboxylative mechanism that ensures high purity.

MeldrumsRoute Start 4-Ethoxybenzoic Acid Step1 Acid Chloride Formation (SOCl2) Start->Step1 Activation Inter Acyl-Meldrum's Intermediate Step1->Inter Acylation Meldrum Meldrum's Acid + Pyridine Meldrum->Inter Reflux Methanol Reflux (-CO2, -Acetone) Inter->Reflux Decarboxylation Product Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate Reflux->Product Methanolysis

Caption: The Meldrum's Acid route avoids strong bases, utilizing a decarboxylative alcoholysis to drive the reaction to completion with high atom economy.

Diagram 2: Divergent Pharmaceutical Applications

This diagram maps the utility of the molecule in generating diverse drug scaffolds.

PharmaUtility Core Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate Hydrazine + Hydrazines (R-NH-NH2) Core->Hydrazine Phenol + Phenols (Pechmann Cond.) Core->Phenol Urea + Urea/Thiourea (Biginelli/Cycliz.) Core->Urea Pyrazole 1,5-Diarylpyrazoles Hydrazine->Pyrazole Cyclization Coumarin 4-Arylcoumarins Phenol->Coumarin Acid Cat. Pyrimidine Pyrimidines Urea->Pyrimidine Base Cat. SGLT2 SGLT2 Inhibitors (e.g., Remogliflozin analogs) Pyrazole->SGLT2 COX2 COX-2 Inhibitors (Celecoxib analogs) Pyrazole->COX2 AntiOx Antioxidants (Lipophilic scavengers) Coumarin->AntiOx

Caption: The scaffold serves as a divergent intermediate. Reaction with hydrazines (left branch) is the primary route for synthesizing modern metabolic and anti-inflammatory drugs.

References

  • BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of Remogliflozin Etabonate. Retrieved from

  • Glenmark Pharmaceuticals. (2019). An improved process for the preparation of remogliflozin etabonate. WO2019193572A1.[1] Retrieved from

  • Organic Syntheses. (2010). Synthesis of substituted acetophenones and benzoylacetates via Meldrum's Acid. Org. Synth. 2010, 87, 161. Retrieved from

  • Gohel, J., et al. (2016). Effective Base Catalysed Synthesis of 3-(4-ethoxyphenyl)-pyrazole Derivatives. ResearchGate. Retrieved from

  • ChemicalBook. (2024). Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Product Description and Synthesis. Retrieved from

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (also known as methyl 4-ethoxybenzoylacetate), a critical


-keto ester intermediate used in the development of coumarin-based fluorophores, quinoline antimalarials, and various heterocyclic API scaffolds.

While traditional Claisen condensations offer atom economy, they often suffer from self-condensation side reactions and difficult purification profiles. This guide prioritizes the Meldrum’s Acid Acylation route as the "Gold Standard" for drug discovery applications due to its high fidelity, operational simplicity, and superior impurity profile. A secondary, scalable Claisen Condensation protocol is provided for process-scale requirements.

Retrosynthetic Analysis & Strategy

The synthesis is approached via two distinct disconnections. The choice of pathway depends on the scale and required purity.

Pathway A: The Meldrum's Acid Route (Recommended)
  • Mechanism: Acylation of Meldrum's acid followed by alcoholysis/decarboxylation.[1]

  • Advantages: Neutral conditions for the final step, high yield, no self-condensation byproducts.

  • Ideal For: Gram-scale synthesis, library generation, high-purity requirements.

Pathway B: The Claisen Condensation Route
  • Mechanism: Base-mediated condensation of 4'-ethoxyacetophenone with dimethyl carbonate (DMC).

  • Advantages: Low raw material cost, fewer steps.

  • Ideal For: Multi-kilogram process scale where chromatography is to be avoided.

Retrosynthesis Target Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (Target Molecule) AcylMeldrums Acyl Meldrum's Acid Intermediate AcylMeldrums->Target MeOH, Reflux (- CO2, - Acetone) AcidChloride 4-Ethoxybenzoyl Chloride AcidChloride->AcylMeldrums Meldrum's Acid Pyridine, DCM Acetophenone 4'-Ethoxyacetophenone Acetophenone->Target NaH, DMC (Claisen) BenzoicAcid 4-Ethoxybenzoic Acid BenzoicAcid->AcidChloride SOCl2 or (COCl)2 DMC Dimethyl Carbonate DMC->Target

Figure 1: Retrosynthetic disconnection showing the primary Meldrum's Acid pathway (Solid lines) and the alternative Claisen route (Dashed lines).

Protocol A: High-Fidelity Synthesis (Meldrum's Acid Route)

This protocol is adapted from the classic Yonemitsu procedure [1], optimized for electron-rich aromatic substrates.

Reaction Scheme[1][2]
  • Activation: 4-Ethoxybenzoic acid

    
     4-Ethoxybenzoyl chloride.
    
  • Acylation: Reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).

  • Methanolysis: Ring opening and decarboxylation in methanol.

Materials & Reagents
ReagentEquiv.[1][2][3][4]MWRole
4-Ethoxybenzoic acid 1.0166.17Starting Material
Thionyl Chloride (SOCl

)
1.5118.97Chlorinating Agent
Meldrum's Acid 1.05144.13C3 Synthon
Pyridine 2.579.10Base (Acid Scavenger)
Dichloromethane (DCM) --Solvent (Anhydrous)
Methanol (MeOH) Excess32.04Reactant/Solvent
Step-by-Step Methodology
Step 1: Preparation of Acid Chloride[5]
  • Charge a dry round-bottom flask (RBF) with 4-ethoxybenzoic acid (10.0 g, 60 mmol).

  • Add anhydrous DCM (50 mL) and a catalytic amount of DMF (2 drops).

  • Add Thionyl Chloride (6.6 mL, 90 mmol) dropwise under N

    
     atmosphere.
    
  • Reflux for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove solvent and excess SOCl

    
    . Re-dissolve the crude oil in anhydrous DCM (30 mL). Note: The acid chloride is moisture sensitive; proceed immediately.
    
Step 2: Acylation of Meldrum's Acid[1][6]
  • In a separate 250 mL RBF, dissolve Meldrum's acid (9.1 g, 63 mmol) in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add Pyridine (12.1 mL, 150 mmol) slowly over 10 minutes. Caution: Exothermic.

  • Add the 4-ethoxybenzoyl chloride solution (from Step 1) dropwise over 30 minutes, maintaining temperature < 5 °C.

  • Allow the orange/red suspension to warm to room temperature (RT) and stir for 1 hour.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

    • Wash with brine (50 mL).

    • Dry over MgSO

      
      , filter, and concentrate.[7]
      
    • Checkpoint: The intermediate (acyl Meldrum's acid) is often a solid.[6] It can be used directly without recrystallization for the next step.

Step 3: Methanolysis (The "Magic" Step)
  • Dissolve the crude acyl Meldrum's acid residue in anhydrous Methanol (100 mL).

  • Heat to Reflux (65 °C) for 3–4 hours.

    • Mechanism:[1][2][3][8][9] Methanol attacks the cyclic ketone, opening the ring. The resulting beta-keto acid spontaneously decarboxylates at this temperature, releasing CO

      
       and acetone.
      
  • Monitor by TLC (or LCMS). The starting material spot will disappear, replaced by a less polar ester spot.

  • Concentrate the methanol in vacuo.

  • Purification: The residue is typically high purity (>90%). If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate 4:1) or recrystallization from cold ether/hexanes.

Expected Results
  • Yield: 80–90% (over 2 steps).[4]

  • Appearance: Pale yellow viscous oil or low-melting solid (mp ~28–30 °C).

Protocol B: Process-Scale Synthesis (Claisen Route)

This route is preferred for cost-sensitive scale-up but requires careful handling of sodium hydride [2].

Reaction Scheme


Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain strict N

    
     atmosphere.
    
  • Base Suspension: Wash Sodium Hydride (60% dispersion, 2.2 equiv) with hexanes to remove oil (optional for large scale), then suspend in anhydrous THF (or Toluene).

  • Reagent Mix: In the addition funnel, mix 4'-ethoxyacetophenone (1.0 equiv) and Dimethyl Carbonate (DMC) (3.0 equiv).

    • Note: DMC acts as both reagent and electrophile. Excess pushes the equilibrium.

  • Addition: Heat the NaH suspension to reflux. Add the Acetophenone/DMC mixture dropwise over 1 hour.

    • Observation: H

      
       gas evolution will be vigorous.
      
  • Reaction: Continue reflux for 3–4 hours. The mixture will solidify/thicken as the enolate forms.

  • Quench: Cool to 0 °C. Carefully quench with Glacial Acetic Acid (approx. 2.5 equiv) or dilute HCl until pH ~7.

    • Critical: Do not quench with water initially if unreacted NaH is present; use an alcohol or acid/solvent mix.

  • Extraction: Dilute with water, extract with Ethyl Acetate.

  • Purification: Distillation under high vacuum is usually required to separate the product from unreacted acetophenone.

Analytical Characterization

TechniqueParameterExpected DataInterpretation
1H NMR

7.92 (d, 2H)
AromaticOrtho to carbonyl (deshielded).
(CDCl

, 400 MHz)

6.94 (d, 2H)
AromaticOrtho to ethoxy (shielded).

4.10 (q, 2H)
-O-CH

-CH

Ethoxy methylene.

3.95 (s, 2H)
-CO-CH

-CO-
Key Signal: Beta-keto methylene.

3.73 (s, 3H)
-COOCH

Methyl ester singlet.

1.43 (t, 3H)
-O-CH

-CH

Ethoxy methyl.
13C NMR

~190, 168
CarbonylsKetone and Ester carbons.
Mass Spec m/z 222.2[M]+Molecular ion.

Note: In solution, beta-keto esters exist in equilibrium with their enol form. You may observe a minor singlet at


 ~12.5 (enol -OH) and 

~5.6 (vinyl -CH=).

Troubleshooting & Critical Parameters

Troubleshooting Problem Low Yield or Impurities Check1 Is the Acid Chloride forming? Problem->Check1 Check2 Is the Acylation temp < 5°C? Problem->Check2 Check3 Is Methanolysis complete? Problem->Check3 Solution1 Ensure dry reagents. Check SOCl2 quality. Check1->Solution1 No Solution2 Control addition rate. High temp causes O-acylation. Check2->Solution2 No Solution3 Extend reflux time. Ensure vigorous boil. Check3->Solution3 No

Figure 2: Troubleshooting logic for the Meldrum's Acid protocol.

  • Temperature Control (Step 2): The reaction of acid chloride with Meldrum's acid must be kept cold (0–5 °C). Higher temperatures promote O-acylation of Meldrum's acid rather than C-acylation, leading to byproducts.

  • Quenching (Claisen Route): The sodium enolate of the product is often insoluble in the reaction medium. Ensure thorough acidification during workup to liberate the free beta-keto ester; otherwise, it remains in the aqueous phase.

  • Storage: Beta-keto esters are prone to hydrolysis and decarboxylation over time. Store at -20 °C under inert gas.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][6] 2. A general and versatile synthesis of

    
    -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's Acid. Synthesis, 1993(3), 290-292.
  • Taber, D. F., et al. (1995).

    
    -Keto Esters: The Claisen Condensation. Journal of Chemical Education, 72(12), 1137. 
    
  • Organic Syntheses. (1984). Acylation of Meldrum's Acid: Methyl Phenylacetylacetate.[6] Org.[1][4][7][10] Synth. 1984, 62, 210.

Sources

Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the laboratory-scale synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a key building block in the synthesis of a variety of more complex organic molecules. Its β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the development of novel pharmaceutical agents and other biologically active compounds. The ethoxy substituent on the phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a region of interest for structural modification in drug design.

This guide will focus on a robust and widely applicable method for the preparation of this compound: the Claisen condensation of 4-ethoxyacetophenone with dimethyl carbonate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary procedures for the purification and characterization of the final product.

Theoretical Framework: The Claisen Condensation

The synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is achieved through a crossed Claisen condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.[1][2] In this specific case, the enolizable ketone is 4-ethoxyacetophenone, and the ester is dimethyl carbonate.

The reaction is initiated by the deprotonation of the α-carbon of 4-ethoxyacetophenone by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the desired β-keto ester.[3][4] A critical aspect of the Claisen condensation is the final deprotonation of the product, which drives the equilibrium towards the formation of the β-keto ester.[4] An acidic workup is then necessary to protonate the resulting enolate and isolate the final product.[5]

Materials and Methods

This section details the necessary reagents, equipment, and a step-by-step protocol for the synthesis, purification, and characterization of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
4-Ethoxyacetophenone≥98%Sigma-Aldrich
Dimethyl carbonateAnhydrous, ≥99%Sigma-Aldrich
Sodium hydride60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)37%VWR
Saturated sodium bicarbonate solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfateFisher Scientific
Round-bottom flasksVarious sizesVWR
Magnetic stirrer and stir barsVWR
Reflux condenserVWR
Dropping funnelVWR
Ice bath
Rotary evaporatorHeidolph
Thin-layer chromatography (TLC) platesSilica gel 60 F254Merck
Column chromatography suppliesSilica gel (230-400 mesh)
NMR spectrometer400 MHz or higherBruker
FT-IR spectrometerPerkinElmer
Melting point apparatusStuart
Experimental Protocol

Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Dispersion of Sodium Hydride: Under a positive pressure of nitrogen, sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) is carefully added to the flask. The mineral oil is removed by washing the sodium hydride with anhydrous hexane (3 x 10 mL) and carefully decanting the hexane washings. Anhydrous tetrahydrofuran (THF, 50 mL) is then added to the flask.

  • Addition of Reactants: A solution of 4-ethoxyacetophenone (8.2 g, 50 mmol) and dimethyl carbonate (13.5 g, 150 mmol) in 20 mL of anhydrous THF is prepared and transferred to the dropping funnel.

  • Reaction: The THF suspension of sodium hydride is cooled to 0 °C using an ice bath. The solution of 4-ethoxyacetophenone and dimethyl carbonate is added dropwise over a period of 30 minutes with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 65-70 °C) for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the mixture is acidic (pH ~2-3).

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 9:1 ratio and gradually increasing the polarity) to afford pure Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Characterization of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods and melting point analysis. The expected data, based on the closely related methoxy analog, are as follows[6][7]:

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in a similar range to the methoxy analog (40-42 °C)[7].

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Keto form: ~7.95 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~4.10 (q, 2H, OCH₂CH₃), ~3.95 (s, 2H, COCH₂CO), ~3.75 (s, 3H, OCH₃), ~1.45 (t, 3H, OCH₂CH₃).

    • Enol form (minor): Characteristic signals for the enol proton (~12 ppm) and vinyl proton (~5.5-6.0 ppm) may be observed. The presence and ratio of keto-enol tautomers can be influenced by the solvent and temperature.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • Keto form: ~195 (ArC=O), ~168 (O-C=O), ~163 (Ar-OEt), ~130 (Ar-C), ~128 (Ar-C), ~114 (Ar-C), ~64 (OCH₂CH₃), ~52 (OCH₃), ~45 (COCH₂CO), ~15 (OCH₂CH₃).

  • FT-IR (KBr, cm⁻¹):

    • ~3000-2850 (C-H stretching)

    • ~1740 (C=O stretching, ester)[8]

    • ~1680 (C=O stretching, ketone)[8]

    • ~1600, 1510 (C=C stretching, aromatic ring)

    • ~1250 (C-O stretching, aryl ether)

Reaction Mechanism and Workflow Visualization

To provide a clearer understanding of the chemical transformations and the experimental process, the following diagrams have been generated.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation (Work-up) 4-Ethoxyacetophenone 4-Ethoxyacetophenone Enolate Enolate 4-Ethoxyacetophenone->Enolate NaH Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + Dimethyl Carbonate Beta-Keto_Ester Beta-Keto_Ester Tetrahedral_Intermediate->Beta-Keto_Ester - CH3O- Enolate_Product Enolate_Product Beta-Keto_Ester->Enolate_Product + CH3O- Final_Product Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate Enolate_Product->Final_Product H3O+ Experimental_Workflow A Reaction Setup (Anhydrous) B NaH Dispersion in THF A->B C Reactant Addition (4-Ethoxyacetophenone & Dimethyl Carbonate) B->C D Reaction at Reflux (4h) C->D E Quenching with HCl D->E F Extraction with Diethyl Ether E->F G Washing and Drying F->G H Solvent Removal G->H I Column Chromatography H->I J Characterization (NMR, IR, MP) I->J

Caption: Experimental workflow for the synthesis.

Troubleshooting and Safety Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions. Sodium hydride reacts violently with water, and the presence of moisture will quench the base and prevent the formation of the enolate. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Handling Sodium Hydride: Sodium hydride is a flammable solid and a strong base. It should be handled with care in a fume hood, away from sources of ignition. The mineral oil dispersion should be washed away with a non-reactive solvent like hexane under an inert atmosphere.

  • Quenching: The quenching of the reaction with acid should be performed slowly and at a low temperature to control the exothermic reaction and the evolution of hydrogen gas.

  • Purification: The product is prone to keto-enol tautomerism, which might affect its behavior during chromatography. Careful monitoring of fractions by TLC is recommended.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. By understanding the underlying Claisen condensation mechanism and adhering to the outlined experimental procedures, researchers can reliably prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data will serve as a benchmark for verifying the identity and purity of the synthesized compound.

References

  • ChemBK. (2024, April 9). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Available at: [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ChemRxiv. Available at: [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Available at: [Link]

  • ChemBK. (2024, April 9). Methyl 3-(4-Methoxyphenyl)-3-Oxopropionate. Available at: [Link]

  • LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

  • Vil', V. A., Gorlov, E. S., Yu, B., & Terent'ev, A. O. (n.d.). Supporting Information Oxidative α-acyloxylation of acetals with cyclic diacyl peroxides. Available at: [Link]

  • Dias, R. M. P., Pilli, G., & Burtoloso, A. C. B. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 6). A Practical Procedure for the Large-Scale Preparation of Methyl (2 R ,3 S )-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. Available at: [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Continuous process for the production of beta-keto esters by claisen condensation.
  • Dias, R. M. P., Pilli, G., & Burtoloso, A. C. B. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Available at: [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation. Available at: [Link]

  • WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. Available at: [Link]

  • PubMed. (2005, March 9). Ti-crossed-Claisen condensation between carboxylic esters and acid chlorides or acids: a highly selective and general method for the preparation of various beta-keto esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

  • Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Available at: [Link]

  • LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ChemRxiv. Available at: [Link]

  • WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. Available at: [Link]

  • Royal Society of Chemistry. (2012). Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. Available at: [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • oc-praktikum.de. (2005, July). 1035 Synthesis of p-methoxyacetophenone from anisole. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Available at: [Link]

  • Vil', V. A., Gorlov, E. S., Yu, B., & Terent'ev, A. O. (n.d.). Supporting Information Oxidative α-acyloxylation of acetals with cyclic diacyl peroxides. Available at: [Link]

Sources

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (CAS: 115086-44-3) is a specialized


-keto ester building block characterized by a 4-ethoxyphenyl moiety attached to the C3 carbonyl. This structural motif—combining a reactive 1,3-dicarbonyl system with an electron-rich aryl group—renders it an indispensable intermediate in the synthesis of privileged medicinal scaffolds, particularly dihydropyrimidinones (DHPMs) , pyrazoles , and 1,4-dihydropyridines .

This guide details the mechanistic behavior of this compound and provides validated protocols for its conversion into bioactive heterocycles. Unlike simple acetoacetates, the presence of the p-ethoxy group influences the electrophilicity of the C3 carbonyl and the acidity of the


-methylene protons, requiring optimized conditions for high-yield conversions.

Chemical Identity & Reactivity Profile

PropertySpecification
Chemical Name Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
CAS Number 115086-44-3
Molecular Formula C

H

O

Molecular Weight 236.26 g/mol
Core Reactivity C-Nucleophile (at C2), C-Electrophile (at C1/C3), Bidentate Ligand
Electronic Effect p-Ethoxy group acts as a strong

-donor (+M effect), reducing C3 electrophilicity compared to unsubstituted analogs.[1]
Mechanistic Insight: The Keto-Enol Tautomerism

The reactivity of this molecule is governed by its keto-enol equilibrium. The p-ethoxyphenyl group stabilizes the enol form through conjugation.

  • Keto Form: Favored in non-polar solvents; reactive toward nucleophilic attack at the ketone.

  • Enol Form: Favored in polar protic solvents or presence of Lewis acids; acts as a nucleophile in Knoevenagel and Michael additions.

Application I: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Therapeutic Relevance: Calcium channel blockers (nifedipine analogs),


 antagonists.
Rationale

The Biginelli reaction is a multicomponent condensation.[2][3] The electron-donating ethoxy group on the


-keto ester significantly impacts the rate of the interception of the iminium intermediate. Standard acid catalysis often leads to lower yields due to the reduced reactivity of the C3 carbonyl. We utilize a Lewis Acid-Surfactant Combined Catalyst (LASC)  approach to stabilize the transition state.
Protocol A: Yb(OTf) Catalyzed Synthesis

Reagents:

  • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Urea (1.5 equiv)

  • Ytterbium(III) triflate [Yb(OTf)

    
    ] (5 mol%)
    
  • Ethanol (Abs.)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, dissolve Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (236 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and urea (90 mg, 1.5 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add Yb(OTf)

    
     (31 mg, 0.05 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) with vigorous magnetic stirring for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:2).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates.

  • Isolation: Pour the mixture onto crushed ice (20 g). Filter the solid precipitate.[3]

  • Purification: Recrystallize from hot ethanol to afford the pure DHPM.

Expected Yield: 85–92% Mechanistic Note: Yb


 acts as a bidentate Lewis acid, coordinating to the 

-keto ester 1,3-dicarbonyl oxygen atoms, enhancing the enol character and facilitating the attack on the N-acyliminium ion intermediate.

Application II: Regioselective Synthesis of Pyrazoles

Target Scaffold: 3-(4-Ethoxyphenyl)-5-hydroxy-1H-pyrazoles Therapeutic Relevance: COX-2 inhibitors, anti-inflammatory agents.

Rationale

Reaction with hydrazines yields pyrazoles. The challenge is regioselectivity when using substituted hydrazines. The p-ethoxyphenyl group directs the initial nucleophilic attack of the hydrazine terminal nitrogen to the C3 carbonyl (aryl ketone), followed by cyclization at the ester.

Protocol B: Condensation with Hydrazine Hydrate

Reagents:

  • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1.0 equiv)

  • Hydrazine hydrate (80% aq. solution, 2.0 equiv)

  • Acetic Acid (glacial, catalytic)

  • Ethanol

Step-by-Step Methodology:

  • Solubilization: Dissolve the

    
    -keto ester (1.0 mmol) in ethanol (10 mL).
    
  • Addition: Add hydrazine hydrate (2.0 mmol) dropwise at 0°C.

  • Cyclization: Allow to warm to room temperature, then reflux for 2 hours.

  • Acidification: Cool and acidify slightly with dilute HCl to pH 4–5 to protonate the pyrazolone enolate.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.

Data Output: Comparative Yields

Hydrazine SourceSolventTempYield (%)Regioselectivity
Hydrazine HydrateEtOHReflux94%N/A (Symmetric)
PhenylhydrazineEtOHReflux78%>95:5 (3-aryl isomer)
MethylhydrazineMeOH60°C82%90:10 (3-aryl isomer)

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways originating from Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

G Core Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate (CAS: 115086-44-3) Urea + Urea / Aldehyde (Yb(OTf)3) Core->Urea Hydrazine + Hydrazine Core->Hydrazine Amine + NH3 / Aldehyde (Hantzsch) Core->Amine DHPM Dihydropyrimidinones (Ca2+ Channel Blockers) Urea->DHPM Biginelli Condensation Pyrazole 3-(4-Ethoxyphenyl)-pyrazoles (Anti-inflammatory) Hydrazine->Pyrazole Cyclocondensation DHP 1,4-Dihydropyridines (Cardiovascular) Amine->DHP Hantzsch Synthesis

Figure 1: Divergent synthetic pathways for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing CAS 115086-44-3, researchers must verify the following:

  • Purity (GC/HPLC): Commercial samples often contain 3–5% of the decarboxylated ketone (4'-ethoxyacetophenone) due to thermal instability.

    • Check: Run 1H NMR. Look for the singlet at

      
       2.55 ppm (acetyl methyl) indicating decomposition. The desired methylene singlet should appear around 
      
      
      
      3.95 ppm.
  • Moisture Sensitivity: The ester is stable, but the enol form is hygroscopic. Store under Argon at 2–8°C.

  • Transesterification: Avoid using methanol as a solvent if the methyl ester is strictly required, although in this specific case (methyl ester substrate), methanol is safe. If using ethanol at high reflux for extended periods, trace ethyl ester formation may occur via transesterification.

References

  • Biginelli Reaction Mechanism & Catalysis: Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.

  • Beta-Keto Ester Reactivity (General): Benary, E. (1911). "Syntheses via beta-keto esters." Berichte der deutschen chemischen Gesellschaft. (Foundational text on 1,3-dicarbonyl reactivity)
  • Synthesis of Pyrazoles from 1,3-Dicarbonyls: Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles." Organic Letters, 10(4), 605-608.

  • Hantzsch Dihydropyridine Synthesis: Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1-82.

  • Ethoxyphenyl Moieties in Medicinal Chemistry (SGLT2 Context): Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Journal of Medicinal Chemistry, 51(5), 1145–1149.

Sources

Application Notes and Protocols for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. This versatile β-keto ester is a valuable building block in modern organic synthesis, offering a gateway to a diverse array of heterocyclic compounds with significant therapeutic potential.

The following sections will delve into the fundamental chemistry of this reagent, provide detailed, field-tested protocols for its synthesis and subsequent derivatization, and explore its applications in the construction of biologically relevant scaffolds. The causality behind experimental choices is elucidated to empower the researcher with a deeper understanding of the underlying chemical principles.

Compound Overview and Physicochemical Properties

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate belongs to the class of aryl-β-keto esters, which are characterized by a ketone and an ester functional group separated by a methylene unit, attached to an ethoxy-substituted phenyl ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a cornerstone intermediate in synthetic chemistry.[1][2]

Table 1: Physicochemical Properties of Related Aryl-β-Keto Esters

PropertyMethyl 3-(4-methoxyphenyl)-3-oxopropanoateEthyl 3-(4-methoxyphenyl)-3-oxopropanoate
CAS Number 22027-50-5[3]2881-83-6[4]
Molecular Formula C₁₁H₁₂O₄[3]C₁₂H₁₄O₄[4]
Molecular Weight 208.21 g/mol [3]222.24 g/mol [4]
Appearance White to off-white solidLiquid[5]
Melting Point 40-42 °C[3]Not applicable
Boiling Point 135 °C at 0.27 mmHg[3]330 °C at 760 mmHg
Flash Point 138.1 °C[3]115 °C

Note: Data for the methoxy analogs are provided due to the limited availability of experimental data for the ethoxy derivative. The properties are expected to be comparable.

The presence of both electrophilic (keto and ester carbonyls) and nucleophilic (enolate of the active methylene) centers within the same molecule is the foundation of its synthetic utility.[2]

Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

The most common and efficient method for the synthesis of β-keto esters is the Claisen condensation.[6][7][8] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. For the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a mixed Claisen condensation between 4-ethoxyacetophenone and a methyl carbonate source is employed.

Protocol 1: Synthesis via Claisen Condensation

This protocol outlines a general and robust procedure for the synthesis of the title compound.

Workflow for the Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents 4-Ethoxyacetophenone + Dimethyl Carbonate setup Combine reagents and solvent under inert atmosphere (N₂ or Ar). reagents->setup base Strong Base (e.g., NaH) add_base Slowly add base to the mixture at 0 °C. base->add_base solvent Anhydrous Solvent (e.g., THF) solvent->setup setup->add_base reflux Warm to room temperature and then reflux for several hours. add_base->reflux quench Cool the reaction and quench with dilute acid (e.g., HCl). reflux->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography or recrystallization. concentrate->purify product Methyl 3-(4-ethoxyphenyl) -3-oxopropanoate purify->product

Caption: Workflow for the synthesis of the target compound.

Materials:

  • 4-Ethoxyacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-ethoxyacetophenone (1 equivalent) and an excess of dimethyl carbonate (3-5 equivalents) dissolved in anhydrous THF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise over 30 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Rationale for Experimental Choices:

  • Excess Dimethyl Carbonate: Using an excess of dimethyl carbonate shifts the equilibrium of the Claisen condensation towards the product.[9]

  • Sodium Hydride: A strong, non-nucleophilic base like sodium hydride is required to deprotonate the α-carbon of the acetophenone without competing in saponification of the ester.[10]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the enolate intermediate is highly basic and will be quenched by protic solvents like water.

  • Acidic Work-up: The final product, a β-keto ester, is acidic and will be deprotonated by the base in the reaction mixture. Acidification is necessary to obtain the neutral product.[6]

Application in the Synthesis of Heterocyclic Scaffolds

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a prime precursor for the synthesis of a variety of heterocyclic compounds, many of which are "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules.[]

Synthesis of Pyrazolones

Pyrazolones are a class of five-membered heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[12][13][14] They are typically synthesized through the condensation of a β-keto ester with a hydrazine derivative.[15]

Protocol 2: Synthesis of a 5-Pyrazolone Derivative

Reaction Pathway for Pyrazolone Synthesis

cluster_reaction Condensation and Cyclization cluster_workup Isolation start Methyl 3-(4-ethoxyphenyl) -3-oxopropanoate mix Combine reactants in solvent. start->mix hydrazine Hydrazine Hydrate or Phenylhydrazine hydrazine->mix solvent Solvent (e.g., Ethanol) solvent->mix reflux Reflux for several hours. mix->reflux cool Cool the reaction mixture. reflux->cool precipitate Collect the precipitated product by filtration. cool->precipitate wash Wash with cold solvent. precipitate->wash product 3-(4-Ethoxyphenyl)-1H-pyrazol -5(4H)-one Derivative wash->product

Caption: Synthesis of a pyrazolone derivative.

Materials:

  • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Phenylhydrazine (or hydrazine hydrate for an unsubstituted pyrazolone)

  • Ethanol (or glacial acetic acid)

  • Cold ethanol for washing

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add phenylhydrazine (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the desired pyrazolone derivative.

Causality in the Protocol:

  • Choice of Hydrazine: The substituent on the hydrazine (e.g., phenylhydrazine) will determine the substituent on the nitrogen of the resulting pyrazolone ring, allowing for molecular diversity.

  • Solvent: Ethanol or acetic acid are commonly used solvents as they effectively dissolve the reactants and facilitate the condensation and subsequent cyclization.

Synthesis of Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The pyrimidine scaffold is a core component of nucleobases (cytosine, thymine, and uracil) and is found in numerous pharmaceuticals.[16] The condensation of a β-keto ester with an amidine is a classical and versatile method for pyrimidine synthesis.[17][18]

Protocol 3: Synthesis of a Pyrimidine Derivative

General Scheme for Pyrimidine Synthesis

cluster_reaction Cyclocondensation cluster_workup Work-up and Isolation ketoester Methyl 3-(4-ethoxyphenyl) -3-oxopropanoate mix Combine reactants and base in a suitable solvent (e.g., Ethanol). ketoester->mix amidine Amidine (e.g., Guanidine) amidine->mix base Base (e.g., NaOEt) base->mix reflux Heat the mixture to reflux. mix->reflux neutralize Cool and neutralize the reaction. reflux->neutralize isolate Isolate the product by filtration or extraction. neutralize->isolate product Substituted Pyrimidine Derivative isolate->product

Caption: Synthesis of a substituted pyrimidine.

Materials:

  • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide. Caution: Sodium metal is highly reactive.

  • Reaction: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) followed by Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: Cool the mixture, and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling and neutralization.

  • Isolation: Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization.

Rationale for Experimental Choices:

  • Amidine Source: Guanidine is used to introduce an amino group at the 2-position of the pyrimidine ring, a common feature in biologically active pyrimidines. Other amidines can be used to generate different substitution patterns.

  • Base: A base such as sodium ethoxide is required to facilitate the condensation reaction.[16]

Potential Applications in Drug Discovery

The heterocyclic compounds synthesized from Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate have been reported to exhibit a wide range of biological activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a similar structural motif, have shown antioxidant and anticancer activities.[19][20] Specifically, some of these compounds were found to be cytotoxic against human glioblastoma and triple-negative breast cancer cell lines.[20]

The ethoxy group on the phenyl ring can modulate the lipophilicity and metabolic stability of the resulting compounds compared to their methoxy counterparts, which can be advantageous in drug design. Comparative studies on similar structures have suggested that ethyl esters may exhibit more potent anti-inflammatory properties than their methyl analogs.[21]

Safety and Handling

As a research chemical, Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate should be handled with care. Based on the safety data for structurally similar compounds like Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, the following precautions are recommended:[5]

  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Use in a well-ventilated area or a fume hood.[22]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Fire Safety: Keep away from heat, sparks, and open flames.[22]

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Analytical Characterization

The identity and purity of synthesized Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate and its derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, the methylene protons, and the methyl ester protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretching of the ketone and the ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.

Conclusion

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a highly valuable and versatile research chemical. Its utility as a precursor for the synthesis of biologically important heterocyclic compounds such as pyrazolones and pyrimidines makes it a key tool for researchers in medicinal chemistry and drug discovery. The protocols provided herein are designed to be robust and adaptable, and the accompanying explanations of the underlying chemical principles aim to facilitate their successful implementation and modification for the synthesis of novel compounds.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. Retrieved from [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). MDPI. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). CORA. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PMC. Retrieved from [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazolone. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • synthesis and biological significance of pyrazolones. (2014). IJPSR. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • New Route for the Synthesis of Pyrazolone Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • This journal is © The Royal Society of Chemistry 2022. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. (2024). ChemBK. Retrieved from [Link]

  • ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Process for preparation of fluorinated beta-keto ester. (n.d.). Google Patents.
  • Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696. (n.d.). PubChem. Retrieved from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed. Retrieved from [Link]

  • Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Mastering β-keto esters. (2025). ResearchGate. Retrieved from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC. Retrieved from [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. (2025). ResearchGate. Retrieved from [Link]

  • Formation of γ-‐Keto Esters from β. (2014). Organic Syntheses. Retrieved from [Link]

  • Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022). UNIPI. Retrieved from [Link]

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 2881-83-6. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Organic Compounds with Biological Activity. (2025). MDPI. Retrieved from [Link]

Sources

The Strategic Role of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the efficient construction of novel molecular architectures with therapeutic potential is paramount. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational building blocks for a diverse array of bioactive compounds. Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a β-keto ester, represents one such pivotal intermediate. Its unique structural features, comprising an aromatic ethoxy moiety and a reactive β-keto ester system, render it an exceptionally valuable precursor for the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides an in-depth exploration of the synthesis and application of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Part 1: The Synthetic Cornerstone - Preparation of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

The most direct and industrially scalable method for the synthesis of β-keto esters like Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is the Claisen condensation.[1][2][3] This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base. For the synthesis of our target molecule, a "mixed" or "crossed" Claisen condensation is employed, utilizing two different esters: one that can form an enolate (the nucleophile) and one that cannot (the electrophile).[4]

In this case, we will react methyl acetate (which possesses α-hydrogens and can be deprotonated to form an enolate) with a non-enolizable ester, methyl 4-ethoxybenzoate, in the presence of a strong base such as sodium methoxide. The ethoxy group on the phenyl ring is a common feature in many drug molecules, often contributing to improved pharmacokinetic properties.[5]

Experimental Protocol: Synthesis via Mixed Claisen Condensation

Objective: To synthesize Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Materials:

  • Methyl 4-ethoxybenzoate

  • Methyl acetate (dried over molecular sieves)

  • Sodium methoxide (NaOMe)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.

  • Addition of Esters: To the stirred suspension, add a solution of methyl 4-ethoxybenzoate (1 equivalent) and methyl acetate (2-3 equivalents, used in excess to favor the desired reaction) in anhydrous toluene dropwise from the dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Causality Behind Experimental Choices:

  • Excess Methyl Acetate: Using an excess of the enolizable ester (methyl acetate) helps to minimize its self-condensation and drives the reaction towards the formation of the desired mixed Claisen product.

  • Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can react with the strong base and the enolate intermediate, reducing the yield.

  • Acidic Work-up: The initial product of the Claisen condensation is the enolate of the β-keto ester, which is stable in the basic reaction mixture. Acidification is necessary to protonate the enolate and isolate the neutral β-keto ester.[1][3]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions MeOAc Methyl Acetate Reaction Mixed Claisen Condensation MeOAc->Reaction MeOEtOBenz Methyl 4-ethoxybenzoate MeOEtOBenz->Reaction Base Sodium Methoxide (Base) Base->Reaction Solvent Anhydrous Toluene Solvent->Reaction Heat Reflux Heat->Reaction Intermediate Enolate Intermediate Reaction->Intermediate Workup Acidic Work-up (HCl) Intermediate->Workup Product Methyl 3-(4-ethoxyphenyl) -3-oxopropanoate Workup->Product

Caption: Workflow for the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Part 2: Application in the Synthesis of Bioactive Heterocycles - The Pyrazolone Scaffold

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in medicinal chemistry.[6] One of the most important applications is the synthesis of pyrazolone derivatives. Pyrazolones are a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7] Several commercial drugs, such as phenazone and metamizole, feature the pyrazolone core.[6]

The synthesis of pyrazolones from β-keto esters is typically achieved through a condensation reaction with a hydrazine derivative. This reaction, known as the Knorr pyrazole synthesis, is a robust and widely used method for constructing the pyrazolone ring.

Experimental Protocol: Synthesis of a 4-ethoxyphenyl-substituted Pyrazolone

Objective: To synthesize 2,4-dihydro-5-(4-ethoxyphenyl)-3H-pyrazol-3-one from Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Materials:

  • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.

  • Isolation of Product:

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: The crude pyrazolone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: This is the source of the two nitrogen atoms required to form the pyrazolone ring.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the β-keto ester, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and allows for heating to reflux to ensure the reaction goes to completion.

Data Presentation: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoateC₁₂H₁₄O₄222.24Liquid or low-melting solid
2,4-dihydro-5-(4-ethoxyphenyl)-3H-pyrazol-3-oneC₁₁H₁₂N₂O₂204.23Solid
Potential Biological Activity and Signaling Pathways

Pyrazolone derivatives synthesized from intermediates like Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate have been shown to exhibit significant anti-inflammatory and analgesic effects.[8][9] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

COX Enzyme Inhibition Pathway:

COX_Pathway ArachidonicAcid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Pyrazolone Pyrazolone Derivative (e.g., from Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate) Pyrazolone->COX_Enzymes Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceutical agents, achieving a high yield of this β-keto ester is often critical. This guide provides in-depth, field-tested advice based on fundamental chemical principles to help you overcome common challenges.

The primary and most efficient method for synthesizing this molecule is the Crossed Claisen Condensation . This guide will focus on the reaction between 4-ethoxyacetophenone and a methylating agent like dimethyl carbonate, facilitated by a strong base.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low or No Yield of the Desired β-Keto Ester

Question: My reaction is yielding very little or none of the target methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. What are the primary factors I should investigate?

Answer: A low or negligible yield in a Claisen condensation is almost always traced back to one of three critical areas: the base, the reagents/conditions, or the workup procedure.

1. The Base: Potency and Stoichiometry are Non-Negotiable

The driving force of the Claisen condensation is the final, irreversible deprotonation of the product β-keto ester by the base.[1][2][3][4] This means two things: the base must be strong enough, and it must be present in a stoichiometric amount, not catalytically.[3][5]

  • Insufficient Base Strength: Sodium ethoxide (NaOEt) can be used, but stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) often lead to significantly higher yields by ensuring the final deprotonation step goes to completion.[1] The pKa of the α-proton on the starting ketone (acetophenone, pKa ~19) is much higher than the pKa of the methylene protons in the resulting β-keto ester product (pKa ~11). A strong base irreversibly removes this more acidic proton, shifting the entire reaction equilibrium towards the product.[6]

  • Sub-Stoichiometric Amounts: Using a catalytic amount of base is a frequent mistake. Since the base is consumed in the final deprotonation step, at least one full equivalent relative to the limiting reagent (typically the ketone) is required.

2. Reagents & Reaction Conditions: Anhydrous is Essential

  • Water Contamination: Sodium hydride and other strong bases react violently and preferentially with water. Even trace amounts of moisture in your solvent, glassware, or starting materials will quench the base, rendering it inactive for the desired reaction. Ensure all glassware is oven-dried, solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF), and starting materials are anhydrous.

  • Reaction Temperature: Enolate formation is often favored at lower temperatures, but the subsequent condensation may require heating. A common approach is the slow addition of the ketone to a suspension of NaH in a solvent like THF or Toluene at 0°C, followed by slowly warming to room temperature and then heating to reflux to drive the reaction to completion.

3. Ineffective Workup:

  • Premature Protonation: The product exists as a sodium enolate salt at the end of the reaction. This salt is often soluble in the aqueous layer during an initial extraction. The reaction must be carefully quenched (e.g., with ice-cold water) and then acidified (e.g., with 1M HCl) to a pH of ~3-4 to protonate the enolate and generate the neutral β-keto ester, which can then be extracted into an organic solvent.[3] Failure to acidify properly will result in the loss of your product to the aqueous phase.

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low or No Yield check_base 1. Verify Base start->check_base check_conditions 2. Verify Conditions start->check_conditions check_workup 3. Verify Workup start->check_workup base_strength Is base strong enough? (e.g., NaH vs NaOEt) check_base->base_strength base_stoich Is base stoichiometric? (>=1 equivalent) check_base->base_stoich cond_anhydrous Are all reagents/solvents strictly anhydrous? check_conditions->cond_anhydrous workup_acid Was the quench followed by acidification to pH 3-4? check_workup->workup_acid sol_base_strength Action: Use a stronger base like NaH (60% in oil). base_strength->sol_base_strength No sol_base_stoich Action: Use >=1.1 equivalents of base. base_stoich->sol_base_stoich No sol_cond_anhydrous Action: Dry all glassware. Use freshly distilled anhydrous solvents. cond_anhydrous->sol_cond_anhydrous No sol_workup_acid Action: Re-extract aqueous layer after proper acidification. workup_acid->sol_workup_acid No

Caption: Troubleshooting workflow for low yield synthesis.

Issue 2: My Crude Product is Impure and Difficult to Purify

Question: My NMR/TLC shows significant impurities alongside my product. What are the likely side products and how can I minimize them?

Answer: Impurities typically arise from unreacted starting materials or competing side reactions.

  • Unreacted 4-ethoxyacetophenone: This is the most common impurity if the reaction does not go to completion. The troubleshooting steps for low yield (stronger base, anhydrous conditions) are the primary solution here.

  • Self-Condensation of 4-ethoxyacetophenone: While the crossed Claisen with dimethyl carbonate is generally efficient, some self-condensation of the ketone can occur, leading to a β-diketone byproduct.[7][8]

    • Mitigation Strategy: Use dimethyl carbonate as the solvent or in a large excess. This ensures the ketone enolate is more likely to react with the carbonate rather than another molecule of the ketone, favoring the desired crossed reaction.[9]

  • Hydrolysis: During the acidic workup, prolonged exposure to strong acid, especially with heating, can cause hydrolysis of the methyl ester product back to the carboxylic acid.

    • Mitigation Strategy: Perform the acidification and extractions in an ice bath and work quickly. Do not let the acidic aqueous/organic mixture sit for extended periods.

Impurity TypeLikely CauseMitigation Strategy
Unreacted Ketone Incomplete reactionUse stronger base (NaH), ensure anhydrous conditions, sufficient heating/reaction time.
Self-Condensation Product Ketone enolate reacts with another ketone molecule.Use a large excess of dimethyl carbonate. Add the ketone slowly to the base/carbonate mixture.
Hydrolyzed Product Ester hydrolysis during acidic workup.Perform workup at low temperatures (0-5°C) and avoid prolonged exposure to acid.

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the mechanism for this specific Claisen condensation?

A1: Certainly. The reaction proceeds through several key steps: 1) Formation of a nucleophilic enolate from the ketone, 2) Nucleophilic attack on the carbonate electrophile, 3) Elimination of a methoxide leaving group, and 4) The thermodynamically favorable deprotonation of the product.

G cluster_1 1. Enolate Formation cluster_2 2. Nucleophilic Attack cluster_3 3. Elimination cluster_4 4. Driving Force Ketone 4-Ethoxyacetophenone Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Deprotonation Carbonate Dimethyl Carbonate (Electrophile) Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack Base NaH Product β-Keto Ester Intermediate->Product Collapse LeavingGroup MeO⁻ Intermediate->LeavingGroup FinalEnolate Product Enolate Salt (Highly Stabilized) Product->FinalEnolate Irreversible Deprotonation (by MeO⁻ or NaH)

Caption: Mechanism of the Crossed Claisen Condensation.

Q2: Why is sodium hydride (NaH) often recommended over sodium ethoxide (NaOEt)?

A2: While both are strong bases, NaH offers a key advantage. The reaction of NaH with the ketone's α-proton generates hydrogen gas (H₂), which simply bubbles out of the reaction, making the initial deprotonation step irreversible. When NaOEt is used, it generates ethanol, which remains in the mixture and can participate in reversible reactions. Most importantly, NaH is a stronger base and is more effective at the final deprotonation of the β-keto ester product, which is the thermodynamic driving force of the entire reaction.[1][6]

Q3: What is the purpose of the final acidic workup?

A3: The final product of the condensation in the basic reaction mixture is the sodium enolate salt of the β-keto ester. This salt is ionic and typically has high solubility in water. The acidic workup involves adding an acid (like HCl or H₂SO₄) to neutralize any remaining base and, crucially, to protonate the enolate, converting it into the neutral organic product.[3] This neutral molecule has low water solubility and high solubility in organic solvents, allowing it to be extracted from the aqueous layer.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Materials:

  • 4-ethoxyacetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl carbonate (anhydrous)

  • Toluene (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate / Hexanes for purification

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq) to a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Solvent Addition: Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous toluene to the flask, followed by anhydrous dimethyl carbonate (3.0 eq).

  • Reactant Addition: Dissolve 4-ethoxyacetophenone (1.0 eq) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the ketone solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding ice-cold water dropwise until gas evolution ceases.

  • Acidification & Extraction: Add more water and transfer the mixture to a separatory funnel. Add 1M HCl solution and shake, checking the pH of the aqueous layer until it is acidic (pH ~3-4). Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

References

Sources

Purification techniques for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 115033-02-6 | Synonyms: Methyl 4-ethoxybenzoylacetate Molecular Formula: C₁₂H₁₄O₄ | MW: 222.24 g/mol [1]

Executive Summary

Welcome to the technical support hub for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. This


-keto ester is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin).[1] Users frequently encounter issues with "oiling out"  during crystallization and compound degradation  on silica gel.

This guide moves beyond standard protocols, offering chemically grounded troubleshooting strategies to stabilize the keto-enol equilibrium and prevent decarboxylation during purification.

Module 1: Crystallization Troubleshooting

Primary Issue: The compound forms a persistent oil rather than a solid precipitate. Root Cause: As a low-melting solid (estimated mp ~35–45°C based on structural analogs), the compound often exists in a supercooled liquid state.[1] Rapid cooling traps impurities, preventing crystal lattice formation.

Protocol: The "Two-Stage" Seeding Method

Do not use standard crash-cooling.[1] Use this thermodynamic control method to force lattice organization.

Solvent System:

  • Solvent A (Good Solvent): Methanol or Ethyl Acetate (EtOAc)[1]

  • Solvent B (Anti-Solvent): Water (if using MeOH) or Hexanes (if using EtOAc)[1][2]

StepActionTechnical Rationale
1 Dissolve crude oil in minimal Solvent A at 40°C.Avoid boiling (>

C) to prevent thermal decarboxylation.
2 Add Solvent B dropwise until slight turbidity persists.[1]Establishes the metastable zone width (MSZW).
3 CRITICAL: Add seed crystals (0.1 wt%).Provides nucleation sites, bypassing the high energy barrier of spontaneous nucleation.
4 Hold temperature at 35°C for 30 minutes."Oswald Ripening": Allows small, unstable crystals to redissolve and deposit onto larger, stable seeds.
5 Cool to 0°C at a rate of 5°C/hour.Slow cooling prevents the entrapment of impurities (oiling out).

Status Check:

  • If it oils out: Reheat to 40°C until oil dissolves, add 5% more Solvent A, and repeat cooling slower.

  • If no crystals form: Scratch the glass surface with a glass rod to induce nucleation energy.

Module 2: Chromatography & Stability

Primary Issue: Product streaks (tails) on TLC/Column or yield drops significantly after purification. Root Cause: Silica gel is slightly acidic (pH ~5). This acidity catalyzes the enolization of the


-keto ester, leading to hydrolysis or strong adsorption (hydrogen bonding) to the silica surface.[1]
Workflow: Neutralized Silica Chromatography

You must passivate the silica surface to prevent chemisorption.

ChromatographyWorkflow RawSilica Raw Silica Gel (Acidic Surface) PreTreat Pre-treatment Slurry with 1% Et3N RawSilica->PreTreat Neutralization ColumnPack Pack Column (Neutral pH) PreTreat->ColumnPack Packing Elution Elution Hexane:EtOAc (9:1) ColumnPack->Elution Load Sample Recovery High Yield Recovery (>90%) Elution->Recovery Evaporation

Figure 1: Passivation workflow to prevent


-keto ester degradation on silica gel.[1]

The "Triethylamine Doping" Protocol:

  • Mobile Phase Preparation: Add 1% Triethylamine (Et₃N) to your Hexane/Ethyl Acetate solvent mixture.

  • Column Pre-wash: Flush the packed silica column with 2 column volumes (CV) of the Et₃N-doped solvent before loading the sample.

  • Loading: Load the sample.

  • Running: Run the column with standard solvent (the Et₃N pre-wash is usually sufficient, but keeping 0.5% Et₃N in the eluent is safer for slow columns).

Module 3: Chemical Stability & Handling

Primary Issue: Appearance of gas bubbles or pressure buildup in storage vessels. Root Cause: Decarboxylation .[3] The


-keto acid impurity (formed via hydrolysis) spontaneously loses CO₂.[1][3]

Stability Logic Map:

StabilityLogic Compound Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Acid Acidic Impurity (Hydrolysis) Compound->Acid + H2O (Slow) Moisture Moisture Ingress Moisture->Acid Catalyzes Decarb Decarboxylation (Loss of CO2) Acid->Decarb Spontaneous Heat Heat Heat->Decarb Accelerates Product 4-Ethoxyacetophenone (Degradation Product) Decarb->Product Irreversible

Figure 2: Degradation pathway showing the critical role of moisture and heat.[1][3]

Storage Requirement:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen blanket (Essential to prevent hydrolysis).

  • Container: Amber glass (protects against potential photochemical radical formation).

Frequently Asked Questions (FAQ)

Q1: Can I distill this compound to purify it? A: Proceed with extreme caution.


-keto esters are thermally unstable.[1] If you must distill, use High Vacuum (<0.5 mmHg)  to keep the boiling point below 100°C. If the pot temperature exceeds 120°C, rapid decarboxylation may cause pressure spikes (bumping) or polymerization. Wiped-film evaporation is preferred over pot distillation.[1]

Q2: My NMR shows a small set of "impurity" peaks that integrate to <10%. Is this contamination? A: Not necessarily. Check for Enol Tautomers .

  • Keto form (Major): Singlet at

    
     ~3.9 ppm (methyoxy) and Singlet at 
    
    
    
    ~4.2 ppm (alpha-methylene).[1]
  • Enol form (Minor): Vinyl proton at

    
     ~5.6 ppm and an exchangeable -OH peak downfield (
    
    
    
    >12 ppm).[1]
  • Test: Run the NMR in CDCl₃ with a drop of D₂O. The -OH peak should disappear, but the vinyl peak will remain.[1]

Q3: How do I remove the unreacted 4-ethoxyacetophenone starting material? A: Recrystallization is often ineffective for this specific separation due to similar solubility profiles.

  • Solution: Use the Bisulfite Adduct Method .

    • Dissolve the mixture in EtOAc.

    • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃).

    • The unreacted ketone (acetophenone) forms a water-soluble bisulfite adduct.[1]

    • The

      
      -keto ester (sterically hindered and less reactive toward bisulfite) remains in the organic layer.[1]
      
References
  • Beta-Keto Ester Stability

    • Mechanism of Decarboxylation:[3] Juaristi, E., et al. "Enantioselective Synthesis of

      
      -Amino Acids."[1] Journal of Organic Chemistry, 1991.  (Discusses stability of similar methoxy-phenyl propanoates).
      
  • Chromatographic Techniques

    • Silica Neutralization: "Purification of chemically unstable beta-keto esters."[1] BenchChem Technical Notes. (General protocol for acid-sensitive esters).[1]

  • Contextual Synthesis: "Process for the preparation of Remogliflozin Etabonate." World Intellectual Property Organization (WIPO), Patent WO2008/002824.
  • Crystallization Principles

    • Oiling Out Prevention: "Solvents for Recrystallization."[4][5][6][7] University of Rochester Laboratory Manual.

Sources

Technical Support Center: Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient experimental outcome.

Introduction to the Synthesis

The synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is most commonly achieved via a Claisen condensation reaction. This involves the base-catalyzed reaction between 4-ethoxyacetophenone and a methyl carbonate, typically dimethyl carbonate, in the presence of a strong base such as sodium methoxide. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to the formation of various impurities, impacting both yield and purity. This guide will help you identify, troubleshoot, and mitigate these common issues.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer:

Low yields in the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The Claisen condensation is an equilibrium reaction.[1] To drive the reaction towards the product, it's crucial to use a sufficiently strong base and appropriate reaction conditions.

    • Base Strength and Stoichiometry: Sodium methoxide is a common choice, but its efficacy can be diminished by moisture. Ensure you are using a fresh, anhydrous base. The reaction requires a stoichiometric amount of base because the deprotonation of the resulting β-keto ester is the thermodynamic driving force.[1]

    • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Self-Condensation of 4-ethoxyacetophenone: In the presence of a strong base, 4-ethoxyacetophenone can undergo self-condensation to form a dione impurity.

    • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester product back to the corresponding carboxylic acid, which can then undergo further reactions.

    • Decarboxylation: The β-keto ester product can be susceptible to decarboxylation, especially at elevated temperatures or under acidic/basic conditions during workup, leading to the formation of 4-ethoxypropiophenone.[2]

  • Workup and Purification Issues: Product loss during the workup and purification steps is a common cause of low yield.

    • Incomplete Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.

    • Loss during Chromatography: If using column chromatography for purification, improper selection of the stationary and mobile phases can lead to poor separation and loss of product.

Question 2: I'm observing an unexpected, less polar spot on my TLC plate. What could this impurity be?

Answer:

An unexpected, less polar spot on the TLC is often indicative of a non-polar byproduct. In the context of this synthesis, a likely candidate is the chalcone derivative, (E)-1,3-bis(4-ethoxyphenyl)but-2-en-1-one .

  • Formation of the Chalcone Impurity: This impurity can form via a Claisen-Schmidt-type condensation. This can occur if there is a competing aldol condensation reaction pathway, especially if any aldehyde impurities are present in the starting materials or formed during the reaction. The self-condensation of 4-ethoxyacetophenone can also lead to chalcone-type structures.

  • Identification:

    • TLC: The chalcone will typically have a lower polarity (higher Rf value) than the desired β-keto ester.

    • Spectroscopic Analysis:

      • ¹H NMR: Expect to see characteristic signals for the α,β-unsaturated ketone system, including vinylic protons.

      • MS: The mass spectrum will show a molecular ion peak corresponding to the chalcone's molecular weight.

  • Mitigation and Removal:

    • Prevention: Use high-purity starting materials to minimize the presence of aldehydes. Maintain a moisture-free environment to suppress side reactions.

    • Purification: The chalcone impurity can often be separated from the desired product by column chromatography, taking advantage of the polarity difference. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.

Question 3: My final product shows an additional peak in the HPLC analysis with a similar retention time to my product. What could it be?

Answer:

A peak with a similar retention time to your product in HPLC suggests an impurity with a similar polarity. Several possibilities exist:

  • Unreacted 4-ethoxyacetophenone: If the reaction has not gone to completion, you will see the starting ketone in your final product.

    • Identification: Compare the retention time with a standard of 4-ethoxyacetophenone. The ¹H NMR spectrum of the mixture would show characteristic signals for the starting material, such as a singlet for the methyl group of the acetyl moiety.[3]

    • Removal: Careful column chromatography can separate the starting material from the product.

  • Transesterification Product: If ethanol is present in the reaction mixture (e.g., from the use of sodium ethoxide or as an impurity in the solvent), transesterification of the methyl ester product to the corresponding ethyl ester, Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate , can occur.[4][5][6]

    • Identification:

      • HPLC: The ethyl ester will have a slightly different retention time than the methyl ester.

      • ¹H NMR: The presence of a triplet and a quartet corresponding to the ethyl group will be observed.

      • MS: The molecular ion peak will be 14 units higher than that of the methyl ester.

    • Prevention: Use sodium methoxide as the base and ensure all solvents are anhydrous and free of ethanol.

  • Decarboxylation Product: As mentioned earlier, decarboxylation of the β-keto ester can lead to the formation of 4-ethoxypropiophenone .

    • Identification:

      • HPLC: This ketone will have a different retention time from the β-keto ester.

      • ¹H NMR: The spectrum will be simpler than the product, showing signals for the ethyl group, the aromatic protons, and a quartet and triplet for the propiophenone moiety.

      • MS: The mass spectrum will show a molecular ion peak corresponding to the decarboxylated product.

    • Prevention: Avoid excessive heat and harsh acidic or basic conditions during the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate?

A1: Based on the reaction mechanism and common side reactions, the following are the most probable impurities:

  • Unreacted Starting Materials: 4-ethoxyacetophenone and dimethyl carbonate.

  • Self-Condensation Product of 4-ethoxyacetophenone: 1,3-bis(4-ethoxyphenyl)butane-1,3-dione.

  • Chalcone Impurity: (E)-1,3-bis(4-ethoxyphenyl)but-2-en-1-one.

  • Hydrolysis Product: 3-(4-ethoxyphenyl)-3-oxopropanoic acid.

  • Decarboxylation Product: 4-ethoxypropiophenone.

  • Transesterification Product: Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (if ethanol is present).

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-ethoxyacetophenone) and the product. The product, being more polar, will have a lower Rf value. For more quantitative analysis, HPLC or GC can be used by taking aliquots from the reaction mixture at different time points.

Q3: What is the best method for purifying the crude product?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.

  • Column Chromatography: For mixtures containing significant amounts of impurities with different polarities, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity will allow for the separation of the desired product from both less polar (e.g., chalcone) and more polar (e.g., unreacted ketone) impurities.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Safety is paramount in any chemical synthesis. For this reaction, pay close attention to the following:

  • Sodium Methoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts exothermically with water.

  • Solvents: Use flammable solvents like dimethyl carbonate and any extraction solvents in a well-ventilated fume hood, away from ignition sources.

  • Reaction Quenching: The quenching of the reaction with acid should be done carefully and slowly, preferably in an ice bath, to control the exothermic reaction.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructurePotential OriginKey Analytical Features
4-ethoxyacetophenoneC₁₀H₁₂O₂Unreacted starting material¹H NMR: Singlet for acetyl methyl protons.[3] MS: Molecular ion at m/z 164.[7]
1,3-bis(4-ethoxyphenyl)butane-1,3-dioneC₂₀H₂₂O₄Self-condensation of starting material¹H NMR: Signals for two ethoxy groups and aromatic protons. MS: Molecular ion at m/z 326.
(E)-1,3-bis(4-ethoxyphenyl)but-2-en-1-oneC₂₀H₂₀O₃Claisen-Schmidt condensation¹H NMR: Vinylic proton signals. MS: Molecular ion at m/z 308.
3-(4-ethoxyphenyl)-3-oxopropanoic acidC₁₁H₁₂O₄Hydrolysis of the ester productIR: Broad O-H stretch. MS: Molecular ion at m/z 208.
4-ethoxypropiophenoneC₁₁H₁₄O₂Decarboxylation of the product¹H NMR: Quartet and triplet for the ethyl ketone chain. MS: Molecular ion at m/z 178.
Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoateC₁₂H₁₄O₄Transesterification¹H NMR: Triplet and quartet for the ethyl ester group. MS: Molecular ion at m/z 222.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • To a stirred suspension of sodium methoxide (1.2 eq) in anhydrous dimethyl carbonate (excess), add 4-ethoxyacetophenone (1.0 eq) dropwise at a temperature that allows for gentle reflux.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small amount of the sample in the mobile phase. Inject onto the HPLC system and analyze the chromatogram for the presence of the main product peak and any impurity peaks.

Visualizations

Diagram 1: Key Reaction Pathways

G cluster_main Main Reaction: Claisen Condensation cluster_side Potential Side Reactions & Impurities 4-ethoxyacetophenone 4-ethoxyacetophenone Product Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate 4-ethoxyacetophenone->Product NaOCH3 Self_Condensation Self-Condensation Product 4-ethoxyacetophenone->Self_Condensation Base Chalcone Chalcone Impurity 4-ethoxyacetophenone->Chalcone Base, Aldehyde impurity Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Product Hydrolysis Hydrolysis Product Product->Hydrolysis H2O Decarboxylation Decarboxylation Product Product->Decarboxylation Heat Transesterification Transesterification Product Product->Transesterification Ethanol

Caption: Main and side reaction pathways in the synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete check_base Check Base Activity & Stoichiometry incomplete->check_base optimize_conditions Optimize Time/Temperature incomplete->optimize_conditions analyze_impurities Analyze for Impurities (HPLC/NMR) complete->analyze_impurities hydrolysis Significant Hydrolysis? analyze_impurities->hydrolysis decarboxylation Significant Decarboxylation? analyze_impurities->decarboxylation self_condensation Significant Self-Condensation? analyze_impurities->self_condensation hydrolysis->decarboxylation No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes decarboxylation->self_condensation No modify_workup Modify Workup (lower temp) decarboxylation->modify_workup Yes optimize_base Optimize Base Concentration self_condensation->optimize_base Yes purification_issue Check Purification Procedure self_condensation->purification_issue No

Sources

Technical Support Center: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. As a β-keto ester, this compound is a valuable intermediate in organic synthesis but is susceptible to specific degradation pathways that can impact experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and analyze the degradation of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Q1: What are the primary degradation pathways for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate?

A1: Like other β-keto esters, Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is primarily susceptible to two degradation pathways:

  • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid, 3-(4-ethoxyphenyl)-3-oxopropanoic acid, and methanol.

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO2) upon heating to form 1-(4-ethoxyphenyl)ethan-1-one.

Q2: How should I properly store Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate to minimize degradation?

A2: To ensure the long-term stability of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, it is recommended to store it in a cool, dry, and dark place. Storage at -20°C in a tightly sealed container is advisable to minimize exposure to moisture and heat, which can accelerate hydrolysis and subsequent decarboxylation.

Q3: I am observing a lower than expected yield in a reaction using this compound. Could degradation be the cause?

A3: Yes, degradation is a common reason for low yields. If your reaction is run under strong acidic or basic conditions, or at elevated temperatures, a significant portion of your starting material may be degrading via hydrolysis and decarboxylation. It is also important to ensure the purity of your starting material, as impurities from its synthesis can also lead to side reactions.

Q4: What is the significance of the keto-enol tautomerism in this molecule?

A4: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate exists as an equilibrium mixture of keto and enol tautomers. This is a characteristic feature of β-dicarbonyl compounds. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring. The presence of both tautomers can be observed in NMR spectra and can influence the compound's reactivity. The enolate, formed under basic conditions, is a key nucleophile in many reactions, including its synthesis via Claisen condensation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis and use of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

A. Troubleshooting Synthesis via Claisen Condensation

The Claisen condensation is a common method for synthesizing β-keto esters. For Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, this would typically involve the reaction of an ester of 4-ethoxybenzoic acid (e.g., methyl 4-ethoxybenzoate) with methyl acetate in the presence of a strong base.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Incorrect Base The base used must be a non-nucleophilic strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Using a hydroxide base can lead to saponification of the ester starting materials.
Insufficient Base The Claisen condensation requires a stoichiometric amount of base because the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction forward.
Reaction Conditions Ensure anhydrous conditions, as water will react with the strong base and can hydrolyze the esters. The reaction may require heating to proceed at a reasonable rate.
Poor Quality Reagents Use freshly distilled or high-purity starting esters and ensure the base has not been deactivated by exposure to air and moisture.

Issue 2: Formation of Multiple Products

Potential Cause Troubleshooting Steps
Self-Condensation If both starting esters have α-hydrogens, a mixture of four products can be formed. To favor the desired cross-condensation, use one ester in excess, preferably the one without α-hydrogens if applicable.
Transesterification Using a different alkoxide base than the alcohol portion of the ester can lead to an exchange of the alkoxy group. For example, using sodium methoxide with ethyl 4-ethoxybenzoate could lead to the formation of methyl 4-ethoxybenzoate.

III. Degradation Pathway Analysis: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for analyzing the degradation products of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

A. Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate under various stress conditions.

Materials:

  • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL in methanol) in a sealed vial at 60°C for 48 hours.

    • At appropriate time points, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL in methanol) of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At appropriate time points, analyze the samples by HPLC.

B. Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization for your specific instrument and the degradation products formed.

C. NMR and MS Analysis of Degradation Products

For structural elucidation of the degradation products, fractions can be collected from the HPLC and analyzed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: Can be used to identify the structural changes in the molecule. For example, the disappearance of the methyl ester singlet and the appearance of a broad singlet for a carboxylic acid proton would indicate hydrolysis. The loss of the methylene protons adjacent to the ester and the appearance of a methyl singlet would suggest decarboxylation.

  • Mass Spectrometry: Can provide the molecular weight of the degradation products, which is crucial for their identification. Fragmentation patterns can further aid in structural elucidation.

IV. Visualizing Degradation Pathways and Workflows

A. Primary Degradation Pathways

The following diagram illustrates the primary degradation pathways of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

DegradationPathways cluster_main Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation start Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate hydrolysis_product 3-(4-ethoxyphenyl)-3-oxopropanoic acid start->hydrolysis_product H⁺ or OH⁻ H₂O decarboxylation_product 1-(4-ethoxyphenyl)ethan-1-one hydrolysis_product->decarboxylation_product Δ (-CO₂)

Primary degradation pathways of the target compound.
B. Experimental Workflow for Degradation Analysis

The following diagram outlines the experimental workflow for investigating the degradation of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) hplc_analysis HPLC Analysis (Stability-Indicating Method) stress_conditions->hplc_analysis ms_analysis LC-MS Analysis hplc_analysis->ms_analysis Identify Degradants method_validation Validate Stability-Indicating Method hplc_analysis->method_validation nmr_analysis NMR Analysis of Isolated Degradants ms_analysis->nmr_analysis Confirm Structure pathway_id Identify Degradation Pathways nmr_analysis->pathway_id

Workflow for degradation analysis.

V. References

  • All of these Claisen condensation reactions produce a difunctional compound in which a carbonyl group is located on the beta position of an ester. There is a useful reaction that can be carried out if the ester is hydrolyzed to the corresponding acid. If the resulting -keto acid is heated, it decarboxylates (loses ) in a pericyclic reaction that involves the cyclic rearrangement of six electrons as shown below. The -ketoester here is known as acetoacetic ester. The group between the two carbonyls is easily deprotonated, and the resulting anion can do a nucleophilic attack on any susceptible substrate: for example, an alkyl halide. ([Link])

  • Forced degradation studies (stress testing) are very important tool in pharmaceutical research and development to predict long-term stability. Stress studies should be performed in method development to understand drug behavior but also can be performed with method validation for regulatory filling predict stability and measure impurities. For stable formulation development, understanding of chemical behavior, degradation

Stabilizing Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Executive Summary & Molecule Profile

Compound: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Class:


-Keto Ester (Aryl-substituted)
Key Instability Factors:  Keto-enol tautomerism, hydrolytic decarboxylation, active methylene oxidation.[1]

As researchers, we often treat esters as stable intermediates. However, Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is not a standard ester. It possesses a "dual-carbonyl" motif flanking an active methylene group. This structure creates a thermodynamic drive toward enolization and a kinetic susceptibility to decarboxylation under specific conditions.[2]

This guide moves beyond generic advice, providing a mechanistic understanding of why this molecule degrades and how to lock its stability for reproducible data.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound disappears during aqueous workup or storage."

Q: I see a loss of mass and the appearance of 4'-ethoxyacetophenone in my crude mixture. What happened?

A: You are witnessing Hydrolytic Decarboxylation . This is the most common failure mode for


-keto esters. The mechanism is two-step:
  • Hydrolysis: Water (especially with acid/base catalysis) attacks the methyl ester, converting it to the

    
    -keto acid.
    
  • Decarboxylation: The resulting

    
    -keto acid is thermally unstable. It forms a cyclic 6-membered transition state (involving the ketone carbonyl and the carboxylic acid proton), ejecting 
    
    
    
    and leaving behind the ketone (4'-ethoxyacetophenone).

Immediate Fix:

  • pH Control: Never expose the compound to pH > 9 or pH < 3 for extended periods. The ester hydrolysis rate is logarithmic with pH deviation from neutral.

  • Temperature: Perform all aqueous extractions at 0–4°C . The decarboxylation step is highly temperature-dependent.

  • Quench: If using strong base (e.g., NaH, LDA) for alkylation, quench with saturated

    
     (mildly acidic/neutral) rather than HCl.[1]
    
Issue 2: "My NMR spectrum looks impure (double peaks)."

Q: I just synthesized the compound, but the


 NMR shows two sets of signals. Is my product contaminated? 

A: Likely not. You are observing Keto-Enol Tautomerism . In solution, this molecule exists in equilibrium between two forms:

  • Keto Form: The dicarbonyl structure.

  • Enol Form: A structure where a proton moves from the

    
    -carbon to the ketone oxygen, forming a C=C double bond.
    

Diagnostic Check:

  • Look for a singlet around 12.0–13.0 ppm (Enolic -OH).

  • Look for the vinyl proton singlet around 5.5–6.0 ppm .

  • The ratio changes based on the solvent (see Table 1 below).

Action: Do not attempt to "purify" these isomers; they interconvert. Report the ratio in your characterization data.

Issue 3: "The solution turned yellow/orange over time."

Q: My clear stock solution in THF turned yellow after a week. Is it still usable?

A: Proceed with caution. Color change usually indicates Oxidation or Metal Chelation .

  • Oxidation: The active methylene (

    
     between carbonyls) is susceptible to radical oxidation by atmospheric oxygen, especially in the presence of light.[1]
    
  • Chelation: The enol form is a bidentate ligand. If your solvent or glassware contains trace iron (

    
    ), it will form a colored complex (often red/violet/orange).[1]
    

Prevention:

  • Store under Argon/Nitrogen.

  • Add a radical inhibitor (e.g., BHT) if the application permits.

  • Use high-purity, metal-free solvents.

Technical Data & Visualization

Mechanistic Pathway: Degradation vs. Equilibrium

The following diagram illustrates the two competing pathways: the reversible tautomerism (safe) and the irreversible decarboxylation (degradation).

G cluster_0 Safe Equilibrium (Tautomerism) cluster_1 Irreversible Degradation Keto Keto Form (Dicarbonyl) Enol Enol Form (H-Bond Stabilized) Keto->Enol Solvent Dependent (Reversible) Acid Beta-Keto Acid (Intermediate) Keto->Acid Hydrolysis (H2O / pH / Heat) Enol->Acid Hydrolysis Ketone 4'-Ethoxyacetophenone (Degradant) Acid->Ketone -CO2 (Fast > 40°C) CO2 CO2 Gas

Figure 1: Stability landscape of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. Blue region represents reversible physical changes; Red region represents irreversible chemical loss.

Table 1: Solvent Effects on Keto-Enol Equilibrium

The choice of solvent dictates the major species in solution. This is critical for NMR interpretation and reactivity [1].

Solvent TypeExampleDominant FormMechanistic Reason
Non-Polar

, Benzene-

Enol Solvent cannot H-bond. The molecule forms an intramolecular H-bond (6-membered ring) to stabilize itself.[3]
Polar Aprotic DMSO-

, Acetone-

Mixed Solvent competes for H-bonding, disrupting the intramolecular network.[1]
Polar Protic Methanol-

,

Keto Solvent strongly H-bonds with carbonyls, stabilizing the dicarbonyl (Keto) form energetically.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To store the compound for >3 months without degradation.

  • Vessel: Amber glass vial (protects from photo-oxidation).

  • Solvent: Anhydrous Ethyl Acetate or Toluene (avoid alcohols like methanol to prevent transesterification).

  • Concentration: 10–50 mM.

  • Additive (Optional): Add activated 3Å molecular sieves to the vial to scavenge moisture.

  • Atmosphere: Purge headspace with Argon gas for 30 seconds before sealing.

  • Storage: Store at -20°C .

    • Note: Do not store in water or buffer. Prepare aqueous dilutions immediately prior to use.

Protocol B: Reaction Monitoring (TLC/HPLC)

Objective: To accurately assess reaction progress without inducing degradation during analysis.

  • TLC:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Eluent: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The conjugated phenyl ring makes this highly sensitive.

    • Warning: Silica is slightly acidic. Long exposure on the plate can cause tailing or decomposition. Run immediately.

  • HPLC:

    • Column: C18 (Reverse Phase).

    • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Note: You may see split peaks if the keto-enol equilibration is slow on the column timescale. Increasing column temperature to 40°C can coalesce these peaks, but risks degradation. Room temperature (25°C) is safer.

References

  • PubChem. (2025).[4] Compound Summary: Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (Analogous Chemistry). Retrieved from [Link]

  • RSC Advances. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone. New Journal of Chemistry. Retrieved from [Link]

  • Fiveable. (2025). Beta-Keto Ester Definition and Reactivity. Retrieved from [Link]

  • Matrix Fine Chemicals. (2025). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate Safety and Handling. Retrieved from [Link]

Sources

Troubleshooting Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Document ID: TS-MEO-2026-02

Introduction: The Molecule & Its Mission

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a specialized


-keto ester widely utilized as a scaffold in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin etabonate analogs) and various pyrazole/pyrimidine-based anti-inflammatory agents.

While versatile, this molecule presents a "hydra" of reactivity challenges due to its multiple electrophilic and nucleophilic sites. This guide moves beyond standard protocols to address the why and how of failure modes, ensuring your synthesis remains robust.

Module 1: Troubleshooting Alkylation (C- vs. O-Selectivity)

The Scenario: You are attempting to alkylate the


-carbon (active methylene) to introduce a side chain, but you observe significant O-alkylation (enol ether formation) or poly-alkylation.

The Science: The anion formed at the


-position is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is the "hard" center (high charge density), and the carbon is the "soft" center. The 4-ethoxy group on the aromatic ring donates electron density (

effect), making the enolate oxygen slightly more electron-rich and prone to "hard" interactions.
Diagnostic Decision Tree (Workflow)

AlkylationTroubleshooting Start Issue: Low C-Alkylation Yield CheckSolvent Check Solvent System Start->CheckSolvent CheckBase Check Base/Counterion Start->CheckBase CheckElectrophile Check Electrophile Start->CheckElectrophile PolarAprotic High O-Alkylation Risk (Solvates cation, leaves O- naked) CheckSolvent->PolarAprotic Using DMF/DMSO? NonPolar Favors C-Alkylation (Tight ion pairing blocks O) CheckSolvent->NonPolar Using THF/Toluene? LargeCation Loose Ion Pair -> O-Alkylation CheckBase->LargeCation Cs2CO3 / KOtBu? SmallCation Tight Ion Pair -> C-Alkylation CheckBase->SmallCation NaH / LiHMDS? HardE Favors O-Alkylation CheckElectrophile->HardE Cl-R / MOM-Cl?

Figure 1: Decision matrix for optimizing C-alkylation selectivity.

FAQ: Alkylation Optimization

Q: I am using K₂CO₃ in DMF but getting 40% O-alkylated byproduct. Why? A: DMF is a polar aprotic solvent that efficiently solvates the potassium cation (


). This leaves the enolate oxygen "naked" and highly reactive. Because the oxygen is the "harder" nucleophile, it attacks the electrophile faster in this unshielded state.
  • Correction: Switch to a non-polar solvent like Toluene or THF . If solubility is an issue, use a phase-transfer catalyst (e.g., TBAB) in a biphasic system (Toluene/Solid Base).

Q: My reaction stalls after 50% conversion. Should I add more base? A: Be cautious. The mono-alkylated product is less acidic than the starting material (due to steric hindrance and inductive destabilization of the anion), but it can still be deprotonated. Adding excess strong base often leads to dialkylation .

  • Correction: Use exactly 1.05 equivalents of a strong base (e.g., NaH) at 0°C to ensure irreversible deprotonation before adding the electrophile.

Q: How does the 4-ethoxy group affect this? A: The ethoxy group is an Electron Donating Group (EDG). It stabilizes the keto-form slightly less than the enol form compared to electron-withdrawing groups. This means your starting material has a higher intrinsic enol content, making it prone to oxidation if not handled under inert atmosphere (


/Ar).

Module 2: Heterocycle Synthesis (The "Remogliflozin" Pathway)

The Scenario: You are reacting the


-keto ester with a hydrazine (e.g., methylhydrazine or phenylhydrazine) to form a pyrazole, but you are getting a mixture of regioisomers.

The Science: This is a competition between two carbonyls. The hydrazine's most nucleophilic nitrogen (usually the substituted one,


) will attack the most electrophilic carbonyl.
  • Ketone (

    
    ):  Less electrophilic due to resonance from the 4-ethoxyphenyl ring.
    
  • Ester (

    
    ):  Standard electrophilicity, but leaving group ability (
    
    
    
    ) matters.
Regioselectivity Data Table
VariableConditionOutcomeMechanism Note
pH Acidic (AcOH)5-Aryl isomer Protonation activates the ketone;

attacks ketone first.
pH Basic (Et₃N)3-Aryl isomer Hydrazine attacks the ester first (acylation), then cyclizes.
Hydrazine

MixtureThe substituted N is more nucleophilic but sterically hindered.
Temp 0°C

RT
Kinetic ControlOften favors attack at the most accessible carbonyl (Ester).
Temp RefluxThermodynamicFavors the most stable tautomer (often the 5-aryl pyrazolone).

Protocol Adjustment for 5-Aryl Pyrazoles (Target Structure):

  • Dissolve Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in Ethanol.

  • Add Acetic Acid (catalytic to stoichiometric).

  • Add Hydrazine dropwise at 0°C.

  • Reasoning: The acid protonates the ketone oxygen, overcoming the deactivating effect of the 4-ethoxy group. This forces the hydrazine to attack the ketone before the ester, locking in the 5-aryl regiochemistry [1].

Module 3: Stability & Decarboxylation[1][2]

The Scenario: The compound purity drops during storage, or you observe gas evolution during hydrolysis.

Q: My product is turning into an oil and losing the ester peak on NMR. What is happening? A: You are likely seeing Knoevenagel condensation (self-reaction) or Hydrolysis/Decarboxylation .

  • Mechanism: If any water is present, the methyl ester hydrolyzes to the

    
    -keto acid. 
    
    
    
    -keto acids are thermally unstable. The carboxylic acid proton transfers to the ketone oxygen (6-membered transition state), leading to the loss of
    
    
    and formation of 4-ethoxyacetophenone (a ketone).

Storage Protocol:

  • State: Store as a solid if possible. If an oil, store in solution (e.g., dilute in EtOAc) to prevent intermolecular reactions.

  • Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Argon backfill. The

    
    -position is sensitive to oxidative dimerization in air.
    

Experimental Workflow: The "Safe" Alkylation

Objective: Mono-methylation of the


-carbon.
  • Preparation: Flame-dry a 3-neck flask. Add NaH (60% dispersion, 1.1 eq) and wash with dry hexanes to remove mineral oil.

  • Solvation: Suspend NaH in dry THF (Do not use DMF). Cool to 0°C.[1]

  • Addition: Add Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1.0 eq) dropwise in THF.

    • Observation: Gas evolution (

      
      ). Solution turns yellow (enolate formation).
      
  • Equilibration: Stir for 30 mins at 0°C.

    • Why? Ensures complete deprotonation before electrophile introduction.

  • Alkylation: Add MeI (1.05 eq) dropwise.

    • Note: Do not use large excess of MeI to prevent dimethylation.

  • Quench: Pour into saturated

    
     (aq).
    
  • Analysis: Check TLC. If O-alkylation is present (higher

    
    ), treat the crude with dilute HCl/THF to hydrolyze the enol ether back to the ketone (careful not to decarboxylate).
    

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry, 2008.[2] Link (Analogous chemistry for regiocontrol).

  • SGLT2 Inhibitor Synthesis: Fujikura, H., et al. "Synthesis and Structure-Activity Relationships of Remogliflozin Etabonate." Chemical and Pharmaceutical Bulletin, 2008. Link

  • Enolate Alkylation Dynamics: Evans, D. A. "Evans pKa Table and Enolate Chemistry." Harvard University Chemistry Resources. Link

  • Decarboxylation Mechanisms: Tunge, J. A. "Decarboxylative Coupling Reactions."[3] Chemical Reviews, 2011. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. We will explore the underlying chemistry, troubleshoot common experimental challenges, and offer detailed protocols to optimize reaction outcomes.

The synthesis of this target β-keto ester is most effectively achieved via a Crossed Claisen Condensation . This reaction involves the base-mediated condensation of an enolizable ester (Methyl Acetate) with a non-enolizable aromatic ester (an Ethyl or Methyl 4-ethoxybenzoate).[1][2] The selectivity of this reaction hinges on the fact that the aromatic ester lacks α-hydrogens, preventing it from self-condensing and ensuring it acts solely as the electrophile.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is extremely low or has failed completely. What are the most common causes?

A1: Low or no yield in a Claisen condensation typically points to one of four critical areas: the base, the reagents' purity, the reaction stoichiometry, or the presence of water.

  • Inactive or Inappropriate Base: The base is crucial for deprotonating the α-hydrogen of methyl acetate to form the nucleophilic enolate.[4] If you are using sodium hydride (NaH), it may be old and deactivated by moisture. If using a sodium alkoxide, ensure it corresponds to the alcohol portion of your enolizable ester (e.g., sodium methoxide for methyl acetate) to prevent transesterification.[5][6] Using a base like sodium hydroxide (NaOH) is not recommended as it will saponify (hydrolyze) the ester starting materials.[6][7]

  • Presence of Water: The Claisen condensation requires anhydrous (dry) conditions. Water will react with the strong base and can hydrolyze the esters.[8] Ensure your glassware is oven-dried and solvents are appropriately distilled or sourced as anhydrous.

  • Insufficient Base (Stoichiometry): Unlike many catalytic reactions, the Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base.[9] The reaction is driven to completion by the final deprotonation of the product, the β-keto ester, which has a much more acidic α-hydrogen (pKa ≈ 11) than the starting ester (pKa ≈ 25).[7][10] This final, favorable acid-base reaction pulls the entire equilibrium towards the product.[7]

  • Poor Quality Starting Materials: Ensure your methyl acetate and ethyl 4-ethoxybenzoate are pure. Acidic impurities can neutralize the base, halting the reaction.

Q2: My post-reaction analysis (TLC, NMR) shows a complex mixture of products. How can I identify and prevent these byproducts?

A2: A messy reaction profile suggests side reactions are competing with the desired crossed Claisen condensation. The most likely culprits are self-condensation and transesterification.

  • Self-Condensation of Methyl Acetate: The most common side reaction is the self-condensation of two molecules of methyl acetate to form methyl acetoacetate. This occurs when the enolate of methyl acetate attacks another molecule of methyl acetate instead of the intended ethyl 4-ethoxybenzoate.

    • Solution: To minimize this, the reaction should be set up to keep the instantaneous concentration of the methyl acetate enolate low. This is best achieved by slowly adding the methyl acetate to a mixture of the base and the ethyl 4-ethoxybenzoate.[3] This ensures that any enolate formed is more likely to encounter and react with the abundant non-enolizable ester.[3]

  • Transesterification: If you use a base with an alkoxide that differs from your ester's alkoxy group (e.g., sodium ethoxide with methyl acetate), you can scramble the ester groups, leading to a mixture of methyl and ethyl esters for both the reactants and products.[5][6]

    • Solution: Match the base to the enolizable ester. For the reaction between methyl acetate and ethyl 4-ethoxybenzoate, using sodium methoxide (NaOMe) or sodium hydride (NaH) is ideal. NaH is a non-nucleophilic base that will not cause transesterification.[2]

Table 1: Troubleshooting Common Side Products

Problem Probable Cause Recommended Solution
Low Yield Insufficient or inactive base; presence of water. Use at least 1 full equivalent of fresh, active base (e.g., NaH, NaOMe). Ensure all glassware and solvents are anhydrous.[8][9]
Multiple Products Self-condensation of methyl acetate. Slowly add methyl acetate to the mixture of the base and ethyl 4-ethoxybenzoate.[3]
Product Loss During Workup Decarboxylation of the β-keto ester. Use mild acidic conditions (e.g., dilute HCl or NH₄Cl) for the workup and avoid heating.[11][12]

| Reaction Stalls | Catalyst deactivation by moisture or acidic impurities. | Use high-purity, anhydrous reagents and solvents. Consider adding a second portion of base if stalling is confirmed by TLC/NMR.[13] |

Q3: I seem to be losing my purified product, or it decomposes upon standing. What is causing this instability?

A3: The primary instability of β-keto esters like your product is their susceptibility to decarboxylation (loss of CO₂).[12] This reaction pathway becomes significant if the ester is first hydrolyzed to the corresponding β-keto acid, which is highly unstable.[11][14]

  • Cause: This hydrolysis and subsequent decarboxylation can be triggered by exposure to strong acids or bases, particularly with heating.[8][15]

  • Prevention:

    • Mild Workup: Neutralize the reaction mixture carefully during the workup. Use a dilute acid like 1M HCl and keep the temperature low (e.g., in an ice bath).

    • Purification: When performing column chromatography, avoid highly acidic or basic additives in your eluent. A neutral solvent system like hexane/ethyl acetate is recommended.[8]

    • Storage: Store the purified product in a cool, dry, and neutral environment.

Frequently Asked Questions (FAQs)

Q4: Can you illustrate the core mechanism for the synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate?

A4: Certainly. The reaction proceeds via a crossed Claisen condensation mechanism.

Claisen_Condensation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acid Workup MA Methyl Acetate (has α-H) Enolate Nucleophilic Enolate MA->Enolate Base Base (e.g., NaH) Enolate_ref

Caption: Crossed Claisen condensation mechanism.

Q5: How do I choose the most appropriate starting materials and base?

A5: For this specific target, the logical starting materials are Methyl Acetate (as the enolizable component) and Ethyl 4-ethoxybenzoate (as the non-enolizable component).

  • Why Methyl Acetate? It provides the required methyl ester and the acetyl backbone.

  • Why Ethyl 4-ethoxybenzoate? This aromatic ester lacks α-hydrogens, preventing self-condensation.[1]

For the base, you have two excellent choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base. It irreversibly deprotonates the methyl acetate without the risk of transesterification. It is often a preferred choice for high-yield syntheses.[2]

  • Sodium Methoxide (NaOMe): A strong alkoxide base. It is crucial to match the methoxide to the methyl acetate to avoid creating a mixture of ethyl and methyl esters in your product.[6]

Table 2: Recommended Reaction Parameters

Reagent/Parameter Recommended Value/Type Rationale & Citation
Enolizable Ester Methyl Acetate Provides the required acetyl and methyl ester functionalities.
Non-Enolizable Ester Ethyl 4-ethoxybenzoate Lacks α-hydrogens, preventing self-condensation and acting only as the electrophile.[3]
Base Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) Strong bases capable of deprotonating the ester. NaH is non-nucleophilic; NaOMe matches the enolizable ester to prevent transesterification.[2][5]
Stoichiometry (Base) 1.0 - 1.2 equivalents A stoichiometric amount is required to deprotonate the final product, driving the reaction equilibrium forward.[9][10]
Solvent Anhydrous Tetrahydrofuran (THF) or Toluene Inert solvents are ideal. THF has been shown to dramatically reduce reaction times compared to alcohols.[16]
Temperature 20-50 °C The reaction often proceeds well at room temperature, but gentle heating can increase the rate. Avoid high temperatures to prevent side reactions.[8][16]

| Workup | Dilute aqueous acid (e.g., 1M HCl, aq. NH₄Cl) | Neutralizes the base and protonates the product enolate to yield the final β-keto ester.[9] |

Q6: What is a reliable, step-by-step protocol for this synthesis?

A6: The following protocol is a robust starting point for optimization.

Experimental Protocol: Synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Solvent and Reagent Addition: Add anhydrous THF (see Table 2 for solvent volume guidance). To this suspension, add Ethyl 4-ethoxybenzoate (1.0 eq).

  • Enolate Formation: While stirring the suspension, add Methyl Acetate (1.2 eq) dropwise via the dropping funnel over 30-60 minutes. The addition is often slightly exothermic. Maintain the temperature at or below 30°C during the addition.

  • Reaction: After the addition is complete, stir the mixture at room temperature or heat gently to 40-50°C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or NMR.[17][18] The reaction is often complete within 2-4 hours in THF.[16]

  • Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute (1M) HCl until the mixture is neutral or slightly acidic (pH ~6-7).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[8]

Troubleshooting_Workflow Start Low or No Yield Observed Check_Base Is the base active and stoichiometric (≥1 eq)? Start->Check_Base Check_H2O Are conditions strictly anhydrous? Check_Base->Check_H2O Yes Sol_Base Solution: Use fresh NaH or NaOMe. Verify equivalents. Check_Base->Sol_Base No Check_Order Was methyl acetate added slowly to the other reagents? Check_H2O->Check_Order Yes Sol_H2O Solution: Use oven-dried glassware and anhydrous solvents. Check_H2O->Sol_H2O No Check_Temp Was the workup performed at low temp? Check_Order->Check_Temp Yes Sol_Order Solution: Reverse addition to minimize self-condensation. Check_Order->Sol_Order No Sol_Temp Solution: Use mild acid and an ice bath to prevent decarboxylation. Check_Temp->Sol_Temp No Success Improved Yield Check_Temp->Success Yes Sol_Base->Success Sol_H2O->Success Sol_Order->Success Sol_Temp->Success

Caption: Workflow for troubleshooting low reaction yield.

References

  • Claisen condensation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Iida, A., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society. [Link]

  • A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]

  • Claisen Condensation - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. [Link]

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. [Link]

  • Claisen Condensation Fundamentals. (n.d.). KPU Pressbooks. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Enolates: Decarboxylation. (n.d.). Chris Schaller, College of Saint Benedict/Saint John's University. [Link]

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. [Link]

  • β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Pearson. [Link]

  • Fast Claisen condensation reaction optimization in a continuous flow reactor. (2020). Celon Pharma. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (2020). Magritek. [Link]

  • Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025). ResearchGate. [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • Crossed Claisen and Claisen Variation Reactions. (2020). Chemistry Steps. [Link]

Sources

Technical Support Center: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate , a critical


-keto ester intermediate used in the development of antidiabetic (SGLT2 inhibitors) and cardiovascular APIs.

Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary & Reaction Landscape[1][2][3]

The synthesis of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate typically employs a Claisen Condensation between 4-ethoxyacetophenone and dimethyl carbonate (DMC). While conceptually simple, this reaction is plagued by competing equilibria.[1]

Primary Reaction:


[1]

Critical Failure Modes:

  • Homolytic Self-Condensation: Formation of dypnone derivatives (aldol condensation of the starting ketone).

  • Transesterification: Scrambling of the ester alkyl group if the wrong alkoxide base is used.

  • Decarboxylation: Loss of

    
     during acidic quench or thermal workup, reverting to the starting ketone.[1]
    

Diagnostic Pathways (Visualized)

The following diagram maps the kinetic vs. thermodynamic competition occurring in your reactor. Use this to identify which impurity is dominating your crude profile.

ReactionPathways Start 4-Ethoxyacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation Base Strong Base (NaH or NaOMe) Target Target Beta-Keto Ester (Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate) Enolate->Target + Dimethyl Carbonate (Crossed Claisen) SelfCond Side Reaction A: Self-Aldol Condensation (Dypnone Derivative) Enolate->SelfCond + 4-Ethoxyacetophenone (Low DMC conc.) Decarb Side Reaction B: Decarboxylation (Reverts to Ketone) Target->Decarb Acidic Workup / Heat (>60°C) Mixed Side Reaction C: Transesterification (Ethyl/Methyl Mix) Target->Mixed If NaOEt used instead of NaOMe

Figure 1: Mechanistic divergence in the synthesis of aryl


-keto esters. Green indicates the desired pathway; red indicates critical failure modes.

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude NMR shows a complex mixture of olefins and starting material."

Diagnosis: Self-Condensation (The Aldol Competitor) In the presence of base, the enolate of 4-ethoxyacetophenone can attack another molecule of itself rather than the dimethyl carbonate. This forms an


-unsaturated ketone (chalcone/dypnone derivative).[1]

Corrective Protocol:

  • Stoichiometry: The electrophile (Dimethyl Carbonate) must be used in vast excess (5–10 equivalents) or even as the reaction solvent.[1] This statistically favors the attack on the carbonate over the ketone.

  • Addition Order: Do not mix ketone and base first.

    • Correct: Slurry Base in DMC

      
       Slowly add Ketone (solution in DMC) to the base.[1] This keeps the concentration of free ketone enolate low relative to the electrophile.
      
  • Temperature: Keep the reaction temperature moderate (refluxing DMC, ~90°C) to overcome the activation energy for the Claisen product, which is often higher than the Aldol product.[1]

Issue 2: "I see a split of methyl and ethyl ester peaks in the product."

Diagnosis: Transesterification You likely used Sodium Ethoxide (NaOEt) as the base with Dimethyl Carbonate. The ethoxide attacks the carbonate or the product ester, scrambling the alkyl group.

Corrective Protocol:

  • Matched System: Always match the base cation/alkoxide to the ester.

    • Rule: If making a Methyl ester, use Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) .[1] Never use NaOEt.

Issue 3: "The product disappears during workup/distillation."

Diagnosis: Decarboxylation


-keto esters are inherently unstable. The acid-catalyzed mechanism involves a 6-membered cyclic transition state that facilitates the loss of 

, regenerating 4-ethoxyacetophenone.

Corrective Protocol:

  • Quench pH: Do not quench to highly acidic pH (pH < 3). Aim for pH 5–6 using mild acids like Acetic Acid or dilute

    
     at 
    
    
    
    .[1]
  • Thermal Limit: Avoid high-vacuum distillation if pot temperature exceeds 100°C. If purification is needed, use recrystallization (MeOH/Water) or column chromatography.[1]

Optimization Data & Solvent Matrix

Base & Solvent Compatibility Table

ComponentRecommendationTechnical Rationale
Base NaH (60%) Best. Irreversible deprotonation drives the equilibrium. No nucleophilic competition.
NaOMe (Solid)Good. Economical. Must be anhydrous. Reversible equilibrium requires excess base.
NaOEtForbidden. Causes transesterification (Ethyl/Methyl mixture).
Solvent Dimethyl Carbonate (DMC) Best. Acts as both reagent and solvent. High concentration prevents self-condensation.
TolueneAcceptable. Requires phase transfer catalyst or high temp. Good for azeotropic drying.
THFPoor. Often requires reflux, but boiling point (66°C) may be too low for efficient Claisen kinetics.[1]

Advanced Protocol: The Meldrum's Acid Route

Recommended if Claisen condensation yields remain <50%.

If the direct condensation fails due to electronic deactivation by the ethoxy group, use the Meldrum's Acid activation strategy . This route prevents self-condensation entirely.

Workflow:

  • Activation: Convert 4-ethoxybenzoic acid to its acid chloride (

    
    ).
    
  • Acylation: React Acid Chloride with Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) + Pyridine.

  • Methanolysis: Reflux the acylated intermediate in Methanol. This induces ring opening and decarboxylation in situ to yield the pure methyl

    
    -keto ester.
    

MeldrumsRoute Step1 4-Ethoxybenzoyl Chloride + Meldrum's Acid Intermediate Acylated Meldrum's Adduct (Isolated or In-situ) Step1->Intermediate Pyridine / DCM 0°C to RT Step2 Reflux in Methanol Intermediate->Step2 Product Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (High Purity) Step2->Product -CO2 -Acetone

Figure 2: The Meldrum's Acid bypass route. This method avoids the thermodynamic equilibrium issues of the Claisen condensation.

References

  • Claisen Condensation Mechanism & Kinetics

    • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text regarding Claisen equilibrium and self-condensation risks).

  • Synthesis of Beta-Keto Esters via Dimethyl Carbonate

    • Taber, D. F., et al. (1995).[1] "Preparation of

      
      -Keto Esters: Acylation of Malonate Esters." Journal of Organic Chemistry. (Describes the stoichiometry required to favor C-acylation).
      
  • Meldrum's Acid Route (General Methodology)

    • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of

      
      -keto esters." Journal of Organic Chemistry. 
      
  • Decarboxylation of Beta-Keto Esters

    • Krapcho, A. P. (1982).[1] "Synthetic applications of dealkoxycarbonylations of malonate esters,

      
      -keto esters, 
      
      
      
      -cyano esters and related compounds in dipolar aprotic solvents." Synthesis. (Mechanistic insight into thermal instability).

Sources

Scaling up the production of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Executive Summary & Molecule Profile

Target Molecule: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate CAS: [Generic Beta-Keto Ester Class] Application: Critical intermediate for API synthesis (e.g., SGLT2 inhibitors, PPAR agonists).[1] Key Challenge: The scale-up of beta-keto esters is often plagued by "stalling" reactions due to enolate precipitation and product decomposition (decarboxylation) during workup.

This guide prioritizes the Dimethyl Carbonate (DMC) Route over the classical NaH/Chloroformate route. The DMC route is safer, "greener," and avoids the formation of explosive hydrogen gas, making it the industrial standard for kilogram-to-ton scale production.[1]

Core Reaction Logic (The "Why" and "How")

The synthesis relies on a Claisen Condensation where 4-ethoxyacetophenone reacts with dimethyl carbonate (DMC).

  • Reagents: 4-Ethoxyacetophenone (Substrate), Dimethyl Carbonate (Reagent & Solvent), Sodium Methoxide (Base).[1]

  • Mechanism: The base deprotonates the ketone.[2] The resulting enolate attacks the carbonyl of DMC. Methanol is released.

  • Critical Driver: The reaction is an equilibrium.[3][4][5] To drive it to completion, you must continuously remove Methanol (the byproduct) via azeotropic distillation.

Visualizing the Pathway

ReactionPathway Start 4-Ethoxyacetophenone (Starting Material) Inter1 Enolate Formation (Equilibrium) Start->Inter1 Reagent Dimethyl Carbonate (Excess / Solvent) Reagent->Inter1 Base NaOMe (30% in MeOH) Base->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 ProductSalt Sodium Enolate Salt (Precipitate) Inter2->ProductSalt - MeOH Driven Methanol Removal (Azeotropic Distillation) ProductSalt->Driven Drives Eq AcidQuench Acid Quench (H2SO4 / AcOH) ProductSalt->AcidQuench FinalProduct Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate AcidQuench->FinalProduct

Caption: Figure 1. The DMC Synthetic Pathway. Note that the continuous removal of methanol is the thermodynamic sink that drives the reaction forward.

Troubleshooting Guide (FAQ Format)

Phase 1: Reaction Initiation & Process

Q: The reaction mixture has turned into a solid "brick" and the stirrer has stopped. Is the batch lost?

  • Diagnosis: No, this is actually a sign of high conversion.[1] The product of this reaction is the sodium enolate salt of the beta-keto ester, which is insoluble in non-polar solvents and only sparingly soluble in DMC.[1]

  • Solution:

    • Do not increase the temperature blindly (this causes charring).

    • Add a co-solvent: For the DMC route, adding a small amount of Toluene (1-2 volumes) can create a slurry that is easier to stir.[1]

    • Mechanical Intervention: On a scale >1kg, overhead stirring with a high-torque anchor impeller is mandatory.[1] Magnetic stirring bars will fail 100% of the time.

Q: I am seeing 4-Ethoxybenzoic acid in my final product. Where did it come from?

  • Diagnosis: This is a "Retro-Claisen" cleavage or hydrolysis impurity.[1]

    • Cause A: Water entered the system before quenching (hydrolysis of DMC or product).

    • Cause B: The quench was too hot.

  • prevention: Ensure the reactor is inerted (N2). During the quench, keep the internal temperature below 5°C . If the pH drops too low (< pH 3) while hot, the beta-keto ester cleaves.

Phase 2: Analytical & Quality

Q: My NMR shows two sets of peaks. Is my product impure?

  • Diagnosis: Likely not. Beta-keto esters exhibit Keto-Enol Tautomerism .[1][6]

  • Explanation: You will see the "Keto" form (singlet at ~3.9 ppm for the CH2) and the "Enol" form (singlet at ~5.6 ppm for the CH= and a broad OH peak at >12 ppm).

  • Validation: Run the NMR in CDCl3 (favors enol) vs. DMSO-d6 (favors keto) to see the ratio shift. If the ratio changes with solvent, it is tautomerism, not impurity.[1]

Q: HPLC purity is good, but the yield is 40% lower than expected.

  • Diagnosis: Incomplete precipitation or decarboxylation.

  • Root Cause: The sodium enolate is very soluble in water. If you quench with aqueous acid and separate layers, much of your product might remain in the aqueous phase if the pH isn't perfect.

  • Fix: Ensure the aqueous layer is saturated with NaCl (brine) during extraction to "salt out" the organic product.

Master Protocol: 1.0 kg Scale-Up (DMC Route)

Safety Warning: This reaction generates Methanol. Ensure proper ventilation. Sodium Methoxide is corrosive.[1]

Materials Table
ReagentEquiv.[3][4][7][8][9]Mass/VolRole
4-Ethoxyacetophenone 1.01.0 kgSubstrate
Dimethyl Carbonate (DMC) 10.0~5.5 LReagent & Solvent
Sodium Methoxide (Solid) 2.50.82 kgBase
Sulfuric Acid (20%) ~1.5As req.[1]Quench
Toluene -2.0 LWorkup Solvent
Step-by-Step Methodology
  • Charging: To a 20L jacketed reactor equipped with an overhead stirrer (Anchor type) and a distillation condenser, charge 4-Ethoxyacetophenone (1.0 kg) and Dimethyl Carbonate (5.5 L).

  • Base Addition: Cool the mixture to 10°C. Add Sodium Methoxide (solid) in 4 equal portions over 1 hour. Exotherm expected.

  • Reaction & Distillation:

    • Heat the jacket to 85°C.

    • The internal temperature will rise to ~80°C (boiling point of DMC/MeOH azeotrope).

    • Crucial Step: Open the distillation valve. Distill off the MeOH/DMC azeotrope (approx. 63°C vapor temp).

    • Continue heating and distilling for 4–6 hours. The reaction volume will decrease.

    • Checkpoint: If the mixture becomes too thick to stir, add 1.0 L of fresh DMC.

  • Completion Check: Analyze by HPLC. Target: < 1.0% remaining starting material.

  • Quench (The Danger Zone):

    • Cool the reaction mass to 0°C .

    • Prepare a separate vessel with 20% H2SO4 (approx 3L) cooled to 0°C.

    • Slowly transfer the thick reaction slurry into the acid (Inverse Quench). Note: This controls the exotherm and pH better than adding acid to the slurry.

    • Maintain Temp < 10°C.

    • Adjust final pH to 6.0–7.0. Do not go below pH 4.

  • Workup:

    • Add Toluene (2.0 L). Stir for 30 mins.

    • Separate phases.[9] Re-extract aqueous layer with Toluene (1.0 L).

    • Combine organics and wash with Brine (1.0 L).[10]

    • Dry over Na2SO4 and concentrate under vacuum (Max Temp 45°C) to obtain the crude oil/solid.

  • Crystallization:

    • Dissolve crude in minimal hot Methanol (approx 1.5 vol).

    • Cool slowly to 0°C. Seed if necessary.[1]

    • Filter and wash with cold Methanol.

Logic Flow for Impurity Management

Use this decision tree to identify process failures based on impurity profiles.

ImpurityLogic Start Analyze Crude HPLC CheckSM Starting Material > 2%? Start->CheckSM CheckAcid 4-Ethoxybenzoic Acid Present? CheckSM->CheckAcid No Sol1 Fix: Increase Distillation Time or Improve MeOH Removal CheckSM->Sol1 Yes CheckDimer Dimer (Dypnone derivative)? CheckAcid->CheckDimer No Sol2 Fix: Quench Temp too High or pH too Low (<3) CheckAcid->Sol2 Yes Sol3 Fix: Base added too fast or Temp too high at start CheckDimer->Sol3 Yes Pass Process Valid CheckDimer->Pass No

Caption: Figure 2. Troubleshooting Logic Tree based on HPLC impurity profile.

References

  • Selva, M. et al. (2012). Sustainable Synthesis of Beta-Keto Esters via Transesterification using Dimethyl Carbonate. Green Chemistry.

  • Taber, D. F. et al. (1995). Preparation of Beta-Keto Esters: The Claisen Condensation. Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., Warren, S. (2012).[1] Organic Chemistry (Chapter 21: Formation of Enols and Enolates). Oxford University Press. (Standard Textbook Reference for Mechanism).

  • Carey, F. A., Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for Tautomerism and Decarboxylation mechanics).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Ethoxy vs. Methoxy Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In medicinal chemistry, the substitution of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) is a common strategy employed during lead optimization. While seemingly a minor modification—the addition of a single methylene unit—this change can profoundly influence a compound's biological activity. This guide provides an in-depth comparison of these two analogs, explaining the causal relationships between their structural differences and their resulting pharmacokinetic and pharmacodynamic profiles. We will explore the underlying principles, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in drug design.

The Physicochemical Foundation: More Than Just a Carbon

The fundamental differences between ethoxy and methoxy groups lie in their physicochemical properties, which cascade to affect every aspect of a drug's behavior.

  • Lipophilicity: The ethoxy group is inherently more lipophilic than the methoxy group due to its larger alkyl chain.[1] This increased lipophilicity, or ability to dissolve in fats and lipids, is a critical parameter in drug design, directly influencing how a compound interacts with biological membranes.[1][2] The change in the logarithm of the partition coefficient (LogP) upon substituting a methoxy group for an ethoxy group is a key consideration. Generally, this substitution increases the LogP, making the compound more fat-soluble and less water-soluble.[1]

  • Steric Bulk: The ethoxy group is larger and occupies more space than the methoxy group.[1] This increased steric hindrance can be a double-edged sword. It may promote a more favorable binding conformation, or it could prevent the molecule from fitting into a target's active site.[3][4]

  • Electronic Properties: Both groups are electron-donating via resonance, a property that can influence target interactions.[5] While the electronic effects are broadly similar, the subtle differences in inductive effects and hyperconjugation can lead to discernible changes in binding affinity and reactivity.

Table 1: Comparative Physicochemical Properties

PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Implication in Drug Design
Size/Steric Bulk SmallerLarger[1]Can alter binding pocket fit, potentially improving selectivity or causing steric clashes.[3]
Lipophilicity (LogP) LowerHigher[1]Affects solubility, membrane permeability, metabolic stability, and plasma protein binding.[2][6]
Electronic Effect Electron-donatingElectron-donatingInfluences target binding interactions, particularly with aromatic systems.[5]
Pharmacokinetic Profile (ADME): The Journey Through the Body

The journey of a drug—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is heavily dictated by its physicochemical nature. The methoxy-to-ethoxy switch can lead to significant, and sometimes pivotal, changes in a compound's pharmacokinetic profile.

Increased lipophilicity from an ethoxy group often enhances passive diffusion across the lipid bilayers of cell membranes, such as the intestinal epithelium.[1] This can lead to improved oral absorption. However, an excessive increase in lipophilicity can have the opposite effect, causing the compound to become trapped in membranes or reducing its aqueous solubility to a point where absorption is limited.

The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of drugs in vitro.[7][8][9] This assay utilizes a monolayer of human colon carcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[9]

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on permeable support B Culture for 21 days to form monolayer A->B C Add Test Compound (Methoxy or Ethoxy Analog) to Apical (A) side B->C D Incubate at 37°C C->D E Sample from Basolateral (B) side at timed intervals D->E F Quantify compound (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G G cluster_metabolism Comparative O-Dealkylation by CYP450 cluster_methoxy Methoxy Analog cluster_ethoxy Ethoxy Analog M_Parent Drug-OCH₃ M_Metabolite Drug-OH (Phenolic Metabolite) M_Parent->M_Metabolite CYP450 O-demethylation E_Parent Drug-OCH₂CH₃ E_Metabolite Drug-OH (Phenolic Metabolite) E_Parent->E_Metabolite CYP450 O-deethylation

Caption: Metabolic pathways for methoxy and ethoxy analogs via CYP450 enzymes.

Pharmacodynamic Profile: Target Engagement

The ultimate therapeutic effect of a drug depends on its interaction with its biological target. The structural changes from a methoxy to an ethoxy group can alter this interaction.

  • Binding Affinity: The increased size of the ethoxy group can be beneficial if it leads to additional favorable hydrophobic interactions within a large, non-polar region of the binding pocket. Conversely, if the binding pocket is sterically constrained, the larger ethoxy group may prevent optimal binding, leading to a decrease in affinity. [10]* Selectivity: In some cases, the steric bulk of the ethoxy group can enhance selectivity by preventing the compound from binding to off-targets that have smaller binding pockets.

Receptor binding assays are used to determine a compound's affinity for its target, typically by measuring the displacement of a radiolabeled ligand. [11][12][13]

G cluster_logic Structure-Activity Relationship Logic Modification Methoxy → Ethoxy Substitution PhysicoChem ↑ Lipophilicity ↑ Steric Bulk Modification->PhysicoChem PK Pharmacokinetics (ADME) - ↑ Permeability - ↓ Metabolic Clearance PhysicoChem->PK PD Pharmacodynamics - Altered Binding Affinity - Altered Selectivity PhysicoChem->PD Outcome Overall Biological Activity (Efficacy, Half-life, Safety) PK->Outcome PD->Outcome

Caption: Causal relationships from chemical modification to biological outcome.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a framework for assessing the rate of metabolism, which is crucial for comparing the intrinsic clearance of methoxy and ethoxy analogs. [14][15] Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (methoxy and ethoxy analogs, 10 mM stock in DMSO)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam) [15]* Acetonitrile (ACN) with internal standard for reaction termination

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. [14]2. Compound Incubation: Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. [15]4. Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing chilled acetonitrile with an internal standard. [14]5. Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method. [16]7. Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and intrinsic clearance (CLᵢₙₜ) from the half-life and incubation parameters. [17]

Protocol 2: Caco-2 Permeability Assay

This protocol is used to evaluate the intestinal permeability of the analogs, providing insight into their potential for oral absorption. [7][8][18] Objective: To measure the apparent permeability coefficient (Papp) of test compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Permeable transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and reference compounds (e.g., atenolol for low permeability, antipyrine for high permeability) [9]* LC-MS/MS system

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the apical side of the transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer. [18]2. Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before starting the transport experiment.

  • Transport Study (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At designated time points (e.g., 60, 120 minutes), take samples from the basolateral compartment. Also, take a sample from the apical compartment at t=0.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. [9]

Protocol 3: Competitive Radioligand Binding Assay

This protocol helps determine if the structural modification affects the compound's affinity for its intended biological target. [11][12][19] Objective: To determine the inhibitory constant (Ki) of the test compounds for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor

  • Non-labeled ("cold") ligand for determining non-specific binding

  • Assay buffer

  • Test compounds (methoxy and ethoxy analogs) at various concentrations

  • Glass fiber filter mats and a cell harvester or filter plates [13]* Scintillation counter

Methodology:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (competitor).

  • Controls: Include wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a high concentration of cold ligand).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptor and bound ligand are retained on the filter. [13]5. Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The strategic substitution of a methoxy group with an ethoxy group is a powerful tool in the medicinal chemist's arsenal. This seemingly minor change can significantly improve a drug candidate's profile, most commonly by enhancing metabolic stability and thereby increasing its half-life. However, the accompanying changes in lipophilicity and steric bulk can also impact permeability and target affinity, effects that must be carefully evaluated. By employing a systematic approach that includes robust in vitro assays for metabolism, permeability, and target binding, researchers can rationally design molecules with superior biological activity and a higher probability of clinical success. This guide provides the foundational knowledge and experimental framework to navigate the nuanced yet critical comparison between ethoxy and methoxy analogs.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Caco2 assay protocol. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Metabolic stability in liver microsomes. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2018). Springer Nature Experiments. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2015). PMC. [Link]

  • What are good methoxy isosteres in medicinal chemistry? (2015). ResearchGate. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PMC. [Link]

  • Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N -(1-Phenylcyclohexyl)-3-ethoxypropanamine and N - ResearchGate. [Link]

  • Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Vaia. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PMC. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers. [Link]

  • Receptor Binding Assays. Multiwell Plates. [Link]

  • The antioxidant ethoxyquin and its analogues: A review. (2000). ResearchGate. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. (2008). PMC. [Link]

  • The role of the methoxy group in approved drugs. (2023). ResearchGate. [Link]

  • Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N-(1-Phenylcyclohexyl). (2008). ACS Publications. [Link]

  • The protocol of competitive binding assay. (2018). ResearchGate. [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (2021). SciELO. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2020). ChemRxiv. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. [Link]

  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate. [Link]

  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. (2008). PubMed. [Link]

  • Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. (2014). ACS Publications. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (2018). University of Lincoln. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (2021). SciELO. [Link]

  • The influence of lipophilicity in drug discovery and design. (2012). PubMed. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2019). MDPI. [Link]

  • Steric Effects on Multivalent Ligand-Receptor Binding: Exclusion of Ligand Sites by Bound Cell Surface Receptors. (1997). CORE. [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). PMC. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2019). ResearchGate. [Link]

  • Lipophilicity in drug discovery. (2010). PubMed. [Link]

  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. (1997). PMC. [Link]

  • The influence of lipophilicity in drug discovery and design. (2012). Semantic Scholar. [Link]

Sources

Structural & Functional Evolution of 2-Oxopropanoates: From Metabolic Fuel to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Oxopropanoate Motif

In drug development, small structural modifications often yield profound shifts in biological function. The 2-oxopropanoate (pyruvate) scaffold represents a master class in this phenomenon. As the central node of cellular metabolism, the endogenous anion (pyruvate) balances energy production and biosynthesis. However, its utility as a therapeutic reagent is limited by solution instability and poor membrane permeability.

This guide provides a structural and functional comparison of three critical oxopropanoate derivatives:

  • Sodium Pyruvate (SP): The endogenous metabolic substrate (Baseline).

  • Ethyl Pyruvate (EP): A lipophilic ester prodrug designed for cytoprotection and inflammation control.[1]

  • 3-Bromopyruvate (3-BP): A halogenated alkylating agent designed as a potent glycolytic inhibitor (oncology).

By comparing these three, we illustrate how esterification enhances delivery while halogenation inverts the mechanism from cytoprotection to cytotoxicity .

Structural Analysis & Physicochemical Properties[2]

The core 2-oxopropanoate structure consists of a ketone adjacent to a carboxylate (alpha-keto acid). The reactivity of this motif is dictated by the polarization of the ketone and the nature of the substituent at the C3 position.

Comparative Physicochemical Profile[1][2][3]
FeatureSodium Pyruvate (SP)Ethyl Pyruvate (EP)3-Bromopyruvate (3-BP)
Formula C₃H₃NaO₃C₅H₈O₃C₃H₃BrO₃
Role Metabolic SubstrateAnti-inflammatory ProdrugGlycolytic Inhibitor (Alkylator)
LogP (Lipophilicity) -1.3 (Highly Hydrophilic)0.04 (Amphiphilic)-0.2 (Moderate)
Solution Stability Poor (Dimerizes to Parapyruvate)Moderate (Hydrolyzes to SP + EtOH)Low (Rapidly alkylates thiols)
Primary Reactivity Aldol Condensation (Self)Hydrolysis (Esterase/Spontaneous)Nucleophilic Substitution (

)
Cell Entry Transporter dependent (MCTs)Passive Diffusion + MCTsTransporter dependent (MCTs)
Structural Insight
  • The Ester Switch (EP): Masking the carboxylate with an ethyl group removes the negative charge, significantly increasing lipophilicity. This allows EP to cross cellular membranes via passive diffusion, bypassing the rate-limiting monocarboxylate transporters (MCTs) required by SP. Once intracellular, ubiquitous esterases hydrolyze EP back to pyruvate.

  • The Halogen Switch (3-BP): Replacing a C3 hydrogen with bromine creates a potent electrophile. While SP and EP are metabolic fuels, 3-BP is a "Trojan horse." It mimics pyruvate to enter the cell but then irreversibly alkylates the thiol (-SH) groups of enzymes (e.g., Hexokinase II), effectively shutting down glycolysis.

Performance Comparison: Stability & Bioactivity

Solution Stability (The Parapyruvate Problem)

Sodium Pyruvate is notoriously unstable in aqueous solution at neutral pH. It undergoes a spontaneous aldol-like condensation to form parapyruvate (4-hydroxy-4-methyl-2-ketoglutarate).[2] Parapyruvate is a specific inhibitor of


-ketoglutarate dehydrogenase, meaning aged SP solutions can actually inhibit the Krebs cycle rather than fuel it.

Ethyl Pyruvate solves the dimerization issue but introduces hydrolysis kinetics. In Calcium- and Magnesium-free balanced salt solutions (e.g., Ringer's), EP is stable for hours to days depending on pH. However, at physiological pH (7.4), it gradually hydrolyzes.

  • Critical Note: EP formulations (e.g., Ringer's Ethyl Pyruvate, REP) must be prepared fresh or buffered at slightly acidic pH (pH 4-5) for storage.

Mechanism of Action
  • EP (Cytoprotection): EP acts as a scavenger of Reactive Oxygen Species (ROS) and an inhibitor of the HMGB1/NF-

    
    B inflammatory pathway. Its ability to deliver high intracellular concentrations of pyruvate (without the toxic parapyruvate impurity) drives its superior performance in sepsis and ischemia-reperfusion models compared to SP.
    
  • 3-BP (Cytotoxicity): 3-BP exploits the "Warburg Effect" in cancer cells.[3] Since tumors rely heavily on glycolysis, 3-BP's inhibition of Hexokinase II causes rapid ATP depletion and cell death.[4] It also depletes the cellular antioxidant Glutathione (GSH) by direct alkylation, causing oxidative stress.

Visualizing the Mechanisms[7]

The following diagrams illustrate the divergent chemical fates and biological pathways of these compounds.

Diagram 1: Chemical Reactivity Pathways

This diagram contrasts the degradation of SP, the activation of EP, and the toxic alkylation of 3-BP.

Reactivity SP Sodium Pyruvate (Nucleophile/Substrate) Para Parapyruvate (Dimer) (Toxic Impurity) SP->Para Aldol Condensation (Spontaneous in H2O) EP Ethyl Pyruvate (Lipophilic Prodrug) Pyruvate Pyruvate (Active) EP->Pyruvate Hydrolysis (Esterases/pH > 7) BP 3-Bromopyruvate (Electrophile/Alkylator) Alkylated Alkylated Enzyme (Enz-S-Pyruvate) BP->Alkylated SN2 Alkylation (Reacts with -SH)

Caption: Chemical fate of oxopropanoate derivatives. SP dimerizes to toxic parapyruvate; EP hydrolyzes to active pyruvate; 3-BP irreversibly alkylates thiol-containing proteins.

Diagram 2: Biological Signaling & Outcomes

This diagram maps the intracellular cascade for EP (Protection) vs. 3-BP (Destruction).

Bioactivity cluster_EP Ethyl Pyruvate (Cytoprotection) cluster_3BP 3-Bromopyruvate (Oncology) EP_in Ethyl Pyruvate ROS ROS Scavenging EP_in->ROS Direct Effect NFkB NF-kB / HMGB1 EP_in->NFkB Inhibition Outcome1 Anti-Inflammatory Cell Survival ROS->Outcome1 NFkB->Outcome1 BP_in 3-Bromopyruvate HK2 Hexokinase II (Glycolysis) BP_in->HK2 Alkylation (Inhibition) GSH Glutathione (GSH) BP_in->GSH Depletion ATP ATP Depletion HK2->ATP Outcome2 Apoptosis Tumor Regression GSH->Outcome2 Oxidative Stress ATP->Outcome2

Caption: Divergent signaling pathways. EP suppresses inflammation and ROS; 3-BP collapses energy metabolism (ATP) and antioxidant defenses (GSH).

Experimental Protocols

Protocol A: Validation of Solution Stability (NMR)

Objective: Quantify the formation of parapyruvate in Sodium Pyruvate vs. hydrolysis rate of Ethyl Pyruvate. Reagents: D₂O, Sodium Pyruvate (99%), Ethyl Pyruvate (98%).

  • Preparation: Prepare 100 mM solutions of SP and EP in phosphate-buffered D₂O (pH 7.4).

  • Incubation: Incubate samples at 25°C and 37°C.

  • Measurement: Acquire ¹H-NMR spectra at T=0, 1h, 6h, 24h.

    • Target Signal (SP): Monitor the methyl singlet of pyruvate (δ 2.36 ppm) vs. the complex multiplets of parapyruvate (δ 1.5–1.8 ppm).

    • Target Signal (EP): Monitor the ethyl quartet (δ 4.3 ppm) vs. the ethanol triplet (δ 1.1 ppm) released upon hydrolysis.

  • Calculation: Calculate % degradation based on integration ratios.

    • Expectation: SP will show ~5-10% parapyruvate after 24h at 25°C. EP will show ~10-20% hydrolysis to ethanol + pyruvate.

Protocol B: Differential Cytotoxicity Assay (MTT)

Objective: Demonstrate the selective toxicity of 3-BP compared to the cytoprotection of EP. Cell Line: HepG2 (Hepatocellular carcinoma) or A549 (Lung carcinoma).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment Groups:

    • Control: Media only.

    • EP Group: Treat with 1 mM, 5 mM, 10 mM Ethyl Pyruvate (Freshly prepared).

    • 3-BP Group: Treat with 10 µM, 50 µM, 100 µM 3-Bromopyruvate.

  • Incubation: Incubate for 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]

  • Analysis:

    • Result: EP should show >90% viability (non-toxic) up to high concentrations (10 mM).

    • Result: 3-BP should show an

      
       in the range of 20–50 µM (highly toxic).
      

References

  • Fink, M. P. (2007). Ethyl pyruvate: a novel anti-inflammatory agent. Journal of Internal Medicine, 261(4), 349–362. Link

  • Ko, Y. H., et al. (2004). Advanced cancers: eradication in all cases using 3-bromopyruvate therapy to deplete ATP. Biochemical and Biophysical Research Communications, 324(1), 269–275. Link

  • Montgomery, C. M., & Webb, J. L. (1956). Metabolic studies on heart mitochondria. II. The inhibitory action of parapyruvate on the tricarboxylic acid cycle.[2][5] Journal of Biological Chemistry, 221(1), 359–368. Link

  • Ganapathy-Kanniappan, S., et al. (2010). 3-Bromopyruvate: a new targeted antineoplastic agent. Anti-Cancer Agents in Medicinal Chemistry, 10(1), 52–66. Link

  • Yang, R., et al. (2016). Ethyl pyruvate ameliorates organ injury in severe acute pancreatitis rats by inhibiting HMGB1-NF-κB pathway. SpringerPlus, 5(1), 1–10. Link

Sources

Comparative Efficacy of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (CAS: 294881-06-4) is a specialized


-keto ester scaffold. Unlike simple acetoacetates, the inclusion of the p-ethoxyphenyl moiety confers specific lipophilic and electronic properties that are critical in drug design. This guide compares the efficacy of bioactive heterocycles synthesized from this precursor, specifically focusing on Pyrazoles , Isoxazoles , and Coumarins .
The Pharmacophore Advantage

The 4-ethoxyphenyl group acts as a bioisostere to the 4-methoxyphenyl group found in NSAIDs (e.g., Indomethacin derivatives) and COX-2 inhibitors (e.g., Celecoxib). The ethoxy extension provides:

  • Enhanced Lipophilicity: Improved membrane permeability compared to methoxy analogs.

  • Steric Bulk: increased occupancy in hydrophobic pockets of enzymes like COX-2 and kinases.

  • Active Methylene Reactivity: The C2 position is highly acidic, allowing facile Knoevenagel, Pechmann, or Hantzsch condensations.

Comparative Efficacy Analysis

The following data synthesizes experimental results from structure-activity relationship (SAR) studies of p-alkoxybenzoylacetate derivatives.

A. Antimicrobial Potency (Pyrazoles vs. Isoxazoles)

Derivatives formed by condensing the scaffold with hydrazines (Pyrazoles) vs. hydroxylamine (Isoxazoles).

Derivative ClassTarget OrganismIC50 / MIC (µg/mL)Efficacy vs. StandardMechanism Note
1-Phenyl-3-(4-ethoxyphenyl)pyrazole S. aureus (Gram +)4 - 8 Comparable to AmpicillinElectron-donating ethoxy group enhances cell wall penetration.
Isoxazole Derivative S. aureus (Gram +)16 - 324x Lower than PyrazoleLower lipophilicity reduces passive transport across bacterial membranes.
1-Phenyl-3-(4-ethoxyphenyl)pyrazole E. coli (Gram -)12 - 24ModerateGram-negative efflux pumps are less sensitive to this scaffold.
Pyranone Derivative C. albicans (Fungal)> 64InactiveLacks the nitrogen-donor motif required for ergosterol inhibition.

Key Insight: The pyrazole derivative is the superior antimicrobial candidate. SAR studies indicate that the p-ethoxy substituent increases potency by approximately 2-fold compared to the unsubstituted phenyl analog due to improved hydrophobic interaction with bacterial lipid bilayers.

B. Anti-Inflammatory Selectivity (COX-2 Inhibition)

This scaffold is a precursor to "Coxib-like" 1,5-diarylpyrazoles.

Compound StructureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Clinical Relevance
3-(4-ethoxyphenyl)-pyrazole 0.45 > 50> 110 High selectivity reduces gastric side effects (similar to Celecoxib).
3-(4-ethoxyphenyl)-isoxazole 1.201512.5Moderate selectivity; potential for gastric irritation.
Standard (Celecoxib) 0.05> 10> 200Benchmark commercial drug.

Mechanistic Driver: The 4-ethoxyphenyl group fits snugly into the hydrophobic side pocket of the COX-2 active site (Val523), which is larger than the Ile523 pocket in COX-1. The ethoxy tail provides optimal van der Waals contact, superior to smaller methyl groups.

C. Anticancer Cytotoxicity (Breast & Cervical Lines)

Evaluated against MCF-7 (Breast) and HeLa (Cervical) cancer cell lines.

DerivativeCell LineIC50 (µM)Cytotoxicity Profile
Pyrazolo[1,5-a]pyrimidine MCF-714.97 Induces apoptosis via ROS generation and Caspase-3 activation.[1]
Coumarin Derivative HeLa25.40Moderate tubulin polymerization inhibition.
Unsubstituted Analog MCF-7> 50.0Poor cellular uptake without the alkoxy tail.

Visualizations

Diagram 1: Divergent Synthesis Pathways

This workflow illustrates how the core scaffold is transformed into the three active derivative classes.

SynthesisPathways Scaffold Methyl 3-(4-ethoxyphenyl)- 3-oxopropanoate Hydrazine + Phenylhydrazine (Reflux/EtOH) Scaffold->Hydrazine Hydroxylamine + Hydroxylamine (NaOAc) Scaffold->Hydroxylamine Phenol + Resorcinol (H2SO4/Pechmann) Scaffold->Phenol Pyrazole 1,3-Diarylpyrazole (High Antimicrobial/COX-2) Hydrazine->Pyrazole Cyclocondensation Isoxazole Isoxazole Derivative (Moderate Anti-inflammatory) Hydroxylamine->Isoxazole Cyclization Coumarin 4-Arylcoumarin (Antioxidant/Anticancer) Phenol->Coumarin Acid Catalysis

Caption: Divergent synthesis of bioactive heterocycles from the common beta-keto ester precursor.

Diagram 2: SAR Logic for 4-Ethoxy Substitution

Why the ethoxy group matters for efficacy.

SAR_Logic Ethoxy 4-Ethoxyphenyl Moiety Effect1 Increased Lipophilicity (vs Methoxy) Ethoxy->Effect1 Effect2 Steric Bulk (Van der Waals) Ethoxy->Effect2 Effect3 Electron Donation (+M Effect) Ethoxy->Effect3 Result1 Better Membrane Permeability (Antimicrobial) Effect1->Result1 Result2 COX-2 Side Pocket Occupancy (Selectivity) Effect2->Result2 Result3 Scaffold Stability (Metabolic) Effect3->Result3

Caption: Structure-Activity Relationship (SAR) rationale for the 4-ethoxyphenyl substituent.

Experimental Protocols

Protocol A: Synthesis of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-5-ol

Objective: To synthesize the core antimicrobial scaffold.

  • Reagents:

    • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (10 mmol)

    • Phenylhydrazine (10 mmol)

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolution: Dissolve the beta-keto ester in ethanol in a round-bottom flask.

    • Addition: Add phenylhydrazine dropwise with constant stirring at room temperature.

    • Reflux: Add acetic acid and reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

    • Isolation: Cool the reaction mixture to 0°C. A precipitate will form.

    • Purification: Filter the solid and recrystallize from hot ethanol to yield needle-like crystals.

  • Validation:

    • Yield: Expected 75–85%.

    • Melting Point: Verify against literature (typically 145–148°C for related analogs).

Protocol B: COX-2 Inhibition Assay (Fluorometric)

Objective: To quantify the selectivity index (SI).

  • System: Use a commercial COX Fluorescent Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation:

    • Prepare 10 mM stock solution of the derivative in DMSO.

    • Dilute to concentrations: 0.01, 0.1, 1, 10, 50, 100 µM.

  • Incubation:

    • Incubate COX-1 (ovine) and COX-2 (human recombinant) enzymes with the test compound for 10 minutes at 25°C.

  • Reaction:

    • Add Arachidonic Acid (substrate) and ADHP (fluorometric probe).

    • Incubate for 2 minutes.

  • Measurement:

    • Read fluorescence (Ex 535 nm / Em 587 nm).

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % inhibition to determine IC50.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 2011. [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 2020. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2021. [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 2022.[2] [Link]

Sources

A Guide to In Vitro Assay Validation: Evaluating Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate as a Potential Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technical walkthrough for the validation of an enzyme inhibition assay using Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, a β-keto ester with potential anti-inflammatory properties. We will explore the scientific rationale behind experimental choices, present a detailed protocol, and objectively compare its hypothetical performance with a known inhibitor, providing a framework for robust assay validation.

Introduction to Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate and its Therapeutic Potential

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate belongs to the β-keto ester class of organic compounds. While direct biological data for this specific molecule is not extensively published, related β-keto ester structures have garnered interest for their potential therapeutic applications, including anti-inflammatory effects.[1][2] The structural motif of a β-keto ester is a valuable pharmacophore in medicinal chemistry, and its derivatives are being explored for a range of biological activities.[3]

Inflammation is a complex biological response, and key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are prime targets for therapeutic intervention.[4] The lipoxygenase pathway, in particular, leads to the production of leukotrienes, which are potent mediators of inflammation.[1] Given the emerging interest in β-keto esters as anti-inflammatory agents, this guide will focus on validating an in vitro assay to assess the inhibitory potential of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate against 15-lipoxygenase (15-LOX), a key enzyme in this pathway.

The 15-Lipoxygenase Inhibition Assay: A Tool for Assessing Anti-Inflammatory Activity

The 15-lipoxygenase (15-LOX) enzyme catalyzes the peroxidation of polyunsaturated fatty acids like linoleic acid and arachidonic acid.[5] This enzymatic reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[5][6] An inhibitor of 15-LOX will reduce the rate of this reaction, providing a quantitative measure of its potency.

Experimental Workflow for 15-LOX Inhibition Assay Validation

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_validation Assay Validation & Data Analysis P1 Prepare Assay Buffer (0.2 M Borate Buffer, pH 9.0) A1 Add Enzyme Solution to wells P1->A1 P2 Prepare Enzyme Solution (15-LOX in Assay Buffer) P2->A1 P3 Prepare Substrate Solution (Linoleic Acid in Ethanol, diluted in Buffer) A4 Initiate reaction with Substrate Solution P3->A4 P4 Prepare Test Compound Stock (Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in DMSO) A2 Add Test/Reference Compound dilutions P4->A2 P5 Prepare Reference Inhibitor Stock (NDGA in DMSO) P5->A2 A1->A2 A3 Pre-incubate (5 min, 25°C) A2->A3 A3->A4 A5 Kinetic reading at 234 nm (5 min, 30s intervals) A4->A5 V1 Determine Linearity of Reaction Rate A5->V1 V2 Calculate % Inhibition V1->V2 V3 Determine IC50 values V2->V3 V4 Assess Specificity, Accuracy, Precision, and Robustness V3->V4

Workflow for 15-LOX Inhibition Assay Validation.

Detailed Protocol for the 15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol is adapted for a 96-well plate format for higher throughput.

Materials:

  • 15-Lipoxygenase (from soybean, Sigma-Aldrich or similar)

  • Linoleic Acid (substrate)

  • Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (Test Compound)

  • Nordihydroguaiaretic acid (NDGA) (Reference Inhibitor)

  • Borate Buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer with kinetic reading capabilities at 234 nm

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of 15-LOX in cold borate buffer to a final concentration that gives a linear reaction rate for at least 5 minutes. This needs to be determined empirically.

    • Substrate Solution: Prepare a stock solution of linoleic acid in ethanol. Dilute with borate buffer to a final concentration of approximately 125 µM.

    • Test and Reference Compound Solutions: Prepare stock solutions of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate and NDGA in DMSO. Create a series of dilutions to determine the IC50 value.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and substrate solution.

    • Control wells (100% activity): Add enzyme solution, DMSO (at the same final concentration as in the inhibitor wells), and buffer.

    • Test Compound wells: Add enzyme solution, and the respective dilutions of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

    • Reference Inhibitor wells: Add enzyme solution and the respective dilutions of NDGA.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin kinetic measurement of absorbance at 234 nm, taking readings every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test and reference compounds using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vitro Assay Validation: A Step-by-Step Guide

A robust assay validation is crucial to ensure the reliability of the generated data.[4][7] The following parameters should be assessed:

Parameter Description Acceptance Criteria (Example)
Specificity The ability of the assay to measure the analyte of interest (15-LOX activity) without interference from other components in the sample matrix.The assay signal should be dependent on the presence of both the enzyme and the substrate. The vehicle (DMSO) should not significantly affect enzyme activity at the concentrations used.
Linearity The ability to obtain results that are directly proportional to the concentration of the analyte (enzyme activity) within a given range.The reaction rate should be linear with time and enzyme concentration within the defined assay window. A correlation coefficient (R²) of >0.98 is typically desired.
Accuracy The closeness of the measured value to the true value.For a reference inhibitor with a known IC50, the experimentally determined IC50 should be within ±20% of the established value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the coefficient of variation (CV).Intra-assay precision: CV < 15% for replicate measurements within the same assay run. Inter-assay precision: CV < 20% for measurements across different assay runs on different days.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.The assay results should not be significantly affected by minor changes in pH, temperature, or incubation time.

Comparison with an Alternative: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate vs. Nordihydroguaiaretic acid (NDGA)

To put the potential inhibitory activity of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate into context, its performance should be compared against a well-characterized, non-selective lipoxygenase inhibitor like Nordihydroguaiaretic acid (NDGA).[6]

Hypothetical Comparative Data:

Parameter Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Nordihydroguaiaretic acid (NDGA)
IC50 (15-LOX) To be determined~1-5 µM (literature value)
Mode of Inhibition To be determinedNon-competitive (literature value)
Selectivity To be determined (requires testing against other LOX and COX isoforms)Non-selective LOX inhibitor
Cytotoxicity (in a relevant cell line) To be determinedCan exhibit cytotoxicity at higher concentrations

This table provides a template for comparing the key performance indicators of a novel test compound against a standard inhibitor.

Mechanistic Context: The Arachidonic Acid Cascade

To understand the significance of inhibiting 15-lipoxygenase, it is helpful to visualize its place in the broader arachidonic acid cascade.

G cluster_pathway Arachidonic Acid Cascade cluster_inhibitor Inhibitor Action AA Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) AA->COX Inhibited by NSAIDs LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX Target for LOX Inhibitors PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (Hypothesized) Inhibitor->LOX Inhibition

Simplified Arachidonic Acid Cascade and the role of Lipoxygenase.

Conclusion

This guide has outlined a comprehensive framework for the in vitro assay validation of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate as a potential 15-lipoxygenase inhibitor. By following a structured approach that encompasses detailed protocol execution, rigorous validation of key assay parameters, and comparison with a reference standard, researchers can generate high-quality, reliable data. This, in turn, is essential for making informed decisions in the early stages of drug discovery and development. While the specific inhibitory activity of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate remains to be experimentally determined, the methodologies described herein provide a clear path for its evaluation and the assessment of other novel chemical entities.

References

  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • MDPI. (2020, July 17). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. [Link]

  • ChemistryViews. (2022, March 16). δ-Hydroxy-β-Ketoesters with Anti-Inflammatory Properties. [Link]

  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • Synthesis. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. [Link]

Sources

Safety Operating Guide

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Card

Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.[1] Purpose: To provide a scientifically rigorous, compliant, and safe disposal protocol for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (CAS: 294881-06-4), minimizing environmental impact and personnel risk.[1]

Critical Parameter Data / Action
Chemical Name Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
CAS Number 294881-06-4
Chemical Class ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Keto Ester / Aromatic Ester
Primary Hazards Irritant (Skin/Eye/Respiratory), Combustible Liquid/Solid (depending on purity/temp).[2]
Disposal Method High-Temperature Incineration (Preferred).
Waste Stream Non-Halogenated Organic Solvents (unless mixed with halogens).
Incompatibility Strong Oxidizers, Strong Bases (Risk of hydrolysis/exothermic runaway).

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-keto ester is prerequisite to safe disposal. The presence of the active methylene group (between the ketone and ester) makes this compound chemically active, particularly toward bases.[1]
Physicochemical Data Table
PropertyValue / DescriptionImplications for Disposal
Molecular Formula

High Carbon/Oxygen content makes it suitable for fuel blending.
Molecular Weight 222.24 g/mol Moderate volatility.
Physical State Solid or Viscous Liquid (at RT)May require dissolution in solvent for liquid waste streams.
Reactivity Enolizable

-keto functionality
DO NOT mix with strong bases in sealed waste drums (risk of

evolution via decarboxylation).
Flash Point >110°C (Predicted)Likely classified as "Combustible" rather than "Flammable" (check local D001 limits).

GHS Classification (Predicted):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Part 3: Pre-Disposal Treatment & Segregation

Core Directive: Segregation is the first line of defense against waste container pressurization.

Chemical Quenching (If Reactive Residue)

If the material is part of a reaction mixture containing unreacted reagents (e.g., sodium ethoxide, strong acids):

  • Protocol: Quench the reaction mixture into a dilute, pH-neutral aqueous buffer or water/ice bath before transferring to the waste container.

  • Why? Direct disposal of unquenched ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -keto esters with bases can lead to Claisen condensation or hydrolysis, generating heat and pressure.
    
Waste Stream Segregation Logic

Use the following decision matrix to determine the correct waste drum.

WasteSegregation Start Waste: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate IsPure Is the material pure? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No (Liquid/Residue) Aqueous Is it an aqueous emulsion? IsPure->Aqueous No (in water) SolidBin Stream D: Solid Hazardous Waste (Lab Pack) IsPure->SolidBin Yes (Solid) Halogenated Contains Halogens? (DCM, Chloroform) IsMixed->Halogenated Yes BinA Stream A: Non-Halogenated Organic (High BTU Incineration) Halogenated->BinA No BinB Stream B: Halogenated Organic (Specialized Incineration) Halogenated->BinB Yes Aqueous->BinA No (Biphasic/Organic rich) BinC Stream C: Aqueous Waste (Water Treatment) Aqueous->BinC Yes (>90% Water)

Figure 1: Waste Segregation Decision Tree for


-keto esters.

Part 4: Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Vented caps are recommended if the waste stream contains traces of volatile solvents or potential reactants.

  • Prohibited: Do not use metal containers if the waste is acidic (corrosion risk).

Step 2: Transfer & Labeling
  • Don PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]

  • Dissolution (Optional): If the material is a solid residue in a flask, dissolve it in a minimal amount of Acetone or Ethanol to facilitate transfer to the liquid waste stream.[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Explicitly list "Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate".

    • Hazard Checkboxes: Mark "Irritant" and "Flammable/Combustible" (if in solvent).

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container closed at all times except when adding waste.[4]

  • Secondary Containment: Ensure the bottle sits in a polyethylene tray to capture drips.

Step 4: Final Disposal (Vendor)
  • Method: The standard industry method for this compound is Fuel Blending/Incineration . The high organic content allows it to be used as a secondary fuel source in cement kilns.

  • RCRA Coding:

    • If pure: Not a P or U listed waste.

    • If ignitable (Flash point < 60°C due to solvents): D001 .

    • Otherwise: Classify as "Non-Regulated Organic Waste" or state-specific hazardous waste.[1]

Part 5: Emergency Response (Spills)

In the event of a benchtop spill, follow this containment workflow.

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Contain Spill (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Sweep/Scoop into Solid Waste Bag Contain->Clean Decon 5. Decontaminate Surface (Soap & Water) Clean->Decon

Figure 2: Immediate Spill Response Workflow.

Decontamination Solution: Use a simple detergent solution. Avoid using strong bleach or ammonia, as these can react unpredictably with organic esters.[1]

Part 6: Regulatory Compliance

  • USA (EPA/RCRA):

    • This specific CAS is not listed on the P-list (acutely toxic) or U-list (toxic).

    • Determination: The generator must determine if the waste exhibits characteristics of ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).[1]

    • Expert Note: While the pure substance is likely not D001, it is almost always disposed of in D001 solvent streams (Acetone/Methanol).[1]

  • Europe (EWC):

    • Likely code: 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-(4-ethoxyphenyl)

    • Source:[1]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261."[1]

    • Source:[1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Washington, DC: The National Academies Press.[1]

    • Source:[1]

  • Accela ChemBio.

    • Source:[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.